(R)-BAY-598
Description
Propriétés
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-BAY-598: A Technical Guide to its Mechanism of Action on SMYD2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of (R)-BAY-598, a chemical probe for the protein lysine methyltransferase SMYD2. While its enantiomer, (S)-BAY-598, is a potent and selective inhibitor of SMYD2, understanding the activity of the (R)-enantiomer is crucial for structure-activity relationship studies and for use as a negative control in experiments. This guide details the binding kinetics, cellular effects, and the broader signaling context of SMYD2 inhibition.
Core Mechanism of Action
This compound is the less active enantiomer of the potent and selective aminopyrazoline-based inhibitor of SMYD2. The primary mechanism of inhibition by the active enantiomer, (S)-BAY-598, is competitive with the peptide substrate and uncompetitive with the S-adenosylmethionine (SAM) cofactor.[1] This indicates that the inhibitor binds to the SMYD2-SAM complex at the substrate-binding site, preventing the methylation of SMYD2 substrates.[1] this compound, while significantly less potent, is presumed to act via the same mechanism.
The co-crystal structure of the active enantiomer, (S)-BAY-598, with SMYD2 reveals that it binds in the substrate-binding groove, with its dichlorophenyl moiety occupying the lysine-binding channel.[2][3] This structural insight explains the competitive nature of the inhibition with respect to the peptide substrate.
Quantitative Data
The inhibitory potency of this compound and its enantiomer against SMYD2, along with the enzyme's kinetic parameters, are summarized below.
| Compound/Substrate | Parameter | Value | Reference |
| This compound | IC50 | 1.7 µM | [2][4] |
| (S)-BAY-598 | IC50 | 27 ± 7 nM | [2] |
| (S)-BAY-598 (cellular) | IC50 | 58 nM | [3] |
| S-adenosylmethionine (SAM) | Km(app) | 60 nM | [2] |
| p53 peptide | Km(app) | 1 µM | [2] |
SMYD2 Signaling Pathways and Inhibition by BAY-598
SMYD2 is a lysine methyltransferase that acts on both histone and non-histone proteins, thereby regulating a multitude of cellular processes.[5] Its dysregulation has been implicated in various diseases, particularly cancer.[5][6] The following diagram illustrates some of the key signaling pathways involving SMYD2 and the point of intervention by BAY-598.
Caption: SMYD2 signaling pathways and the inhibitory action of BAY-598.
Experimental Protocols
SMYD2 Enzymatic Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantitatively measures the methylation of a substrate peptide by SMYD2 and is used to determine the IC50 of inhibitors.
Experimental Workflow:
Caption: Workflow for the SMYD2 Scintillation Proximity Assay.
Methodology:
-
Reaction Setup: The reaction is typically performed in a 384-well plate. Each well contains the SMYD2 enzyme, a biotinylated peptide substrate derived from p53, and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) in an appropriate assay buffer.[2]
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells.
-
Incubation: The reaction is incubated at 37°C to allow for enzymatic methylation of the peptide substrate.
-
Termination: The reaction is stopped by the addition of a solution containing unlabeled SAM.
-
Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated p53 peptide. When the peptide is methylated with the [3H]-labeled methyl group, the proximity of the radioisotope to the scintillant in the bead generates a light signal.
-
Data Analysis: The light signal is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular p53 Methylation Assay (Western Blot)
This assay is used to assess the ability of this compound to inhibit SMYD2 activity within a cellular context by measuring the methylation of its endogenous substrate, p53.
Methodology:
-
Cell Culture and Treatment: A suitable cell line with detectable levels of SMYD2 and p53 (e.g., KYSE-150 esophageal cancer cells) is cultured.[2][3] The cells are treated with increasing concentrations of this compound for a specified period (e.g., 5 days).[2]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1).[2][3] A separate blot is probed with an antibody for total p53 to serve as a loading control.
-
Signal Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands are visualized and quantified using an imaging system.
Logical Relationship of this compound's Effects
The following diagram illustrates the logical flow from the molecular interaction of this compound with SMYD2 to the resulting cellular outcomes.
Caption: Logical flow from molecular binding to cellular effects of this compound.
References
- 1. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone methyltransferase SMYD2: ubiquitous regulator of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY-598 discovery and synthesis pathway
An In-depth Technical Guide to the Discovery and Synthesis of (R)-BAY-598
Introduction
This compound is the (R)-enantiomer of the potent and selective aminopyrazoline-based inhibitor of SMYD2 (SET and MYND domain containing protein 2), a protein lysine methyltransferase.[1][2] While its counterpart, (S)-BAY-598, is the biologically active enantiomer that potently inhibits SMYD2, this compound serves as a crucial, less active control for research purposes.[1][2] SMYD2 has been identified as a potential therapeutic target in oncology due to its role in methylating both histone and non-histone proteins, such as the tumor suppressor p53, thereby influencing gene transcription and signaling pathways.[2][3][4] This guide provides a detailed account of the discovery, synthesis, and biological characterization of this compound.
Discovery and Optimization
The discovery of BAY-598 was the result of a medicinal chemistry campaign aimed at identifying potent and selective inhibitors of SMYD2 suitable for in vivo studies.[2] The development process focused on an aminopyrazoline scaffold. The key publication by Eggert et al. (2016) in the Journal of Medicinal Chemistry details the structure-activity relationship (SAR) studies that led to the final compound.[2]
Researchers discovered that introducing a 3,4-dichlorophenyl moiety was a novel and effective way to occupy the methyl-lysine binding pocket of SMYD2.[2] Further optimization of the solvent-exposed region of the molecule led to the incorporation of an N-ethyl-2-hydroxyacetamide group, which improved the compound's physicochemical properties and cellular activity. The final compound, BAY-598 (a racemic mixture), was then separated into its constituent enantiomers, (S)-BAY-598 and this compound, to assess their differential biological activities.[2]
Biological Activity and Data
(S)-BAY-598 was identified as the active enantiomer, exhibiting potent inhibition of SMYD2, while this compound was significantly less active.[2] This stereospecificity is common for chiral drugs, where the three-dimensional arrangement of atoms dictates the interaction with the biological target.[5][6] The quantitative data highlights the difference in potency between the two enantiomers.
Table 1: In Vitro Inhibitory Activity of BAY-598 Enantiomers [2]
| Compound | SMYD2 IC₅₀ (nM) | PAR1 IC₅₀ (μM) |
| (S)-BAY-598 | 27 | 1.7 |
| This compound | 1700 | >30 |
Table 2: Cellular Activity of (S)-BAY-598
| Assay | IC₅₀ (nM) |
| Cellular p53K370me reduction | 58 |
Synthesis Pathway
The synthesis of this compound involves the initial preparation of a racemic mixture followed by chiral separation. The detailed synthetic scheme is described in the primary literature.[2] The key steps involve the formation of the pyrazoline ring, followed by the addition of the cyano-guanidine group and the N-ethyl-2-hydroxyacetamide side chain.
Caption: Generalized synthesis pathway for this compound.
Experimental Protocols
General Synthesis of Racemic BAY-598
The synthesis is adapted from the methods described by Eggert et al. (2016).[2] The process begins with the reaction of appropriate precursors to form the core aminopyrazoline structure. This is followed by a multi-step sequence to introduce the side chains.
-
Formation of the Pyrazoline Core: A substituted phenylhydrazine is reacted with an appropriate α,β-unsaturated nitrile to form the racemic aminopyrazoline core.
-
Guanidinylation: The aminopyrazoline is reacted with a cyanamide derivative in the presence of a coupling agent to install the N-cyano-N'-phenylguanidine moiety.
-
Side Chain Acylation: The secondary amine on the pyrazoline ring is first ethylated via reductive amination. The resulting ethylamino intermediate is then acylated with acetoxyacetyl chloride, followed by deprotection of the acetyl group with a base like potassium carbonate in methanol to yield the final racemic product.[2]
Chiral Separation
The racemic mixture of BAY-598 is separated into its individual (R) and (S) enantiomers using supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.[2]
-
Method: Chiral HPLC
-
Column: Chiralpak ID (or equivalent)
-
Mobile Phase: A mixture of hexane and ethanol (e.g., 7:3 ratio)[2]
-
Detection: UV detection at an appropriate wavelength.
-
The retention times for the (R) and (S) enantiomers will differ, allowing for their separation and collection.
SMYD2 Inhibition Assay (Biochemical)
This protocol measures the ability of a compound to inhibit the methyltransferase activity of SMYD2.
-
Reagents: Recombinant SMYD2 enzyme, S-adenosyl-L-methionine (SAM, methyl donor), a substrate peptide (e.g., derived from p53), and a detection system (e.g., radioactivity-based or fluorescence-based).
-
Procedure:
-
The SMYD2 enzyme is pre-incubated with various concentrations of the test compound (this compound or (S)-BAY-598) in an assay buffer.
-
The methyltransferase reaction is initiated by adding the substrate peptide and SAM.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of methylated product is quantified.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Mechanism of Action
SMYD2 is a lysine methyltransferase that plays a role in cellular processes by methylating histone and non-histone proteins.[2][3] One of its key non-histone substrates is the tumor suppressor protein p53. Methylation of p53 at lysine 370 (K370) by SMYD2 inhibits p53's transcriptional activity, thereby suppressing its tumor-suppressive functions.[3] The active enantiomer, (S)-BAY-598, competitively inhibits SMYD2, preventing this methylation and restoring p53 function. Recent studies also suggest that BAY-598 can synergize with chemotherapeutic agents like doxorubicin by modulating the JAK/STAT signaling pathway in cancer cells.[7]
Caption: Inhibition of the SMYD2-p53 signaling pathway by (S)-BAY-598.
Conclusion
This compound is the less active enantiomer of the potent SMYD2 inhibitor, BAY-598. Its primary role in research is to serve as a negative control to validate the on-target effects of its active counterpart, (S)-BAY-598. The discovery of this chemical probe has provided a valuable tool for elucidating the complex biology of SMYD2 and for exploring its potential as a therapeutic target in cancer and other diseases. The stereospecificity of its activity underscores the importance of chirality in drug design and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY-598 chemical structure and properties
An In-depth Technical Guide to (R)-BAY-598
This guide provides a comprehensive overview of the chemical structure, properties, and associated methodologies for this compound, a known inhibitor of the lysine N-methyltransferase SMYD2. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is the (R)-enantiomer of the potent and selective SMYD2 inhibitor, BAY-598 (the (S)-enantiomer). It serves as a less active control compound in research settings.
| Identifier | Value |
| IUPAC Name | N-[(4R)-1-[(cyanoamino)[[3-(difluoromethoxy)phenyl]imino]methyl]-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]-N-ethyl-2-hydroxy-acetamide |
| CAS Number | 1906920-28-2[1] |
| Molecular Formula | C₂₂H₂₀Cl₂F₂N₆O₃[1][2] |
| Molecular Weight | 525.3 g/mol [1][2] |
| SMILES | ClC1=C(Cl)C=CC(C2=NN(/C(NC3=CC=CC(OC(F)F)=C3)=N\C#N)C[C@H]2N(C(CO)=O)CC)=C1[1] |
| InChI Key | OTTJIRVZJJGFTK-GOSISDBHSA-N[3] |
Physicochemical Properties
Detailed physicochemical data for the (R)-enantiomer is not extensively published. The data below primarily pertains to the more widely studied and potent (S)-enantiomer, often referred to as (S)-4 or simply BAY-598, and serves as a close reference.
| Property | Value | Notes |
| Formulation | A solid.[1] | |
| Solubility | Soluble in DMSO.[1][4] Insoluble in water.[5] | Specific aqueous solubility for this compound is not available. The related (S)-enantiomer has low aqueous solubility (<5 mg/L).[6] |
| Purity | ≥98%[1][4] | |
| Storage | Store at -20°C.[4] |
Pharmacological Properties
This compound is characterized by its inhibitory activity against SMYD2, albeit significantly lower than its (S)-counterpart.
| Parameter | Value / Description |
| Target | SET and MYND domain containing protein 2 (SMYD2) |
| Mechanism of Action | Peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor. It preferably binds to the SMYD2-SAM substrate complex.[6][7] |
| Biochemical Potency (IC₅₀) | 1.7 µM[6][8] |
| Cellular Potency (IC₅₀) | The cellular IC₅₀ for the potent (S)-enantiomer is approximately 60 nM.[8] Data for the (R)-enantiomer is not specified. |
| Selectivity | Selective for SMYD2 over protease-activated receptor 1 (PAR1), with an IC₅₀ of >30 µM for PAR1.[1] The (S)-enantiomer shows >100-fold selectivity for SMYD2 over a panel of 32 other methyltransferases.[9] |
Pharmacokinetics (of the (S)-enantiomer)
Pharmacokinetic studies have been performed on the active (S)-enantiomer, providing insights into its in vivo behavior.
| Parameter | Species | Value |
| Blood Clearance | Rat | 1.6 L/h/kg (moderate)[6][8] |
| Bioavailability (Oral) | Rat | 24% (low)[6][8] |
Signaling Pathways
SMYD2 is a lysine methyltransferase that plays a significant role in cellular regulation by methylating both histone and non-histone proteins. A primary non-histone target is the tumor suppressor protein p53. Inhibition of SMYD2 by compounds like BAY-598 can reverse these effects.
Caption: SMYD2-mediated methylation of p53 at lysine 370, leading to transcriptional repression.
Experimental Protocols
The following are summaries of key experimental methodologies as described in the primary literature for the characterization of BAY-598 and its enantiomers.
A. Synthesis of (R/S)-BAY-598
The synthesis is a multi-step process detailed by Eggert et al. (2016). The core structure is built around a pyrazoline intermediate. The final steps involve the introduction of the N-ethylated hydroxyacetamide side chain. The enantiomers are then separated using preparative chiral HPLC.
Caption: Simplified synthesis workflow for BAY-598.[6][8]
B. Biochemical SMYD2 Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the methyltransferase activity of SMYD2 to determine the IC₅₀ values of inhibitors.
-
Incubation: Recombinant His-tagged SMYD2 is incubated with the test compound (e.g., this compound) or DMSO (control).[10]
-
Reaction Initiation: A biotinylated p53-derived peptide substrate and [³H]-labeled S-adenosylmethionine (SAM) are added to start the methylation reaction.[6]
-
Quenching: The reaction is stopped.
-
Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated peptide. If the peptide has been methylated by SMYD2, the [³H] label is brought into close proximity to the scintillant in the beads, generating a light signal.
-
Measurement: The signal is measured using a scintillation counter. The reduction in signal in the presence of the inhibitor is used to calculate the IC₅₀ value.
C. Cellular p53 Methylation Assay (Western Blot)
This method is used to confirm that the inhibitor can block SMYD2 activity within a cellular context.
-
Cell Culture and Treatment: A suitable cell line (e.g., KYSE-150 esophageal cancer cells, which overexpress SMYD2) is treated with increasing concentrations of the test compound for a specified period (e.g., 5 days).[6]
-
Protein Extraction: Total protein is extracted from the cells.
-
Western Blot:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1).
-
A secondary antibody conjugated to a reporter enzyme is used for detection.
-
The signal is visualized, and a reduction in the p53K370me1 band indicates inhibition of SMYD2.[6] Total p53 levels are also measured as a loading control.
-
References
- 1. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis [pubmed.ncbi.nlm.nih.gov]
- 2. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMYD2 suppresses p53 activity to promote glucose metabolism in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 10. medchemexpress.com [medchemexpress.com]
(R)-BAY-598: A Chemical Probe for SMYD2 - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-BAY-598, a potent and selective chemical probe for the protein lysine methyltransferase SMYD2. This document details its biochemical and cellular properties, provides experimental protocols for its use, and illustrates its application in studying SMYD2-mediated signaling pathways.
Introduction to this compound and SMYD2
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a crucial role in regulating gene transcription and various signaling pathways through the methylation of histone and non-histone proteins.[1][2] SMYD2 has been implicated in several cancers, including esophageal squamous carcinoma, bladder carcinoma, and gastric cancer, often correlating with poor patient survival.[1][3] Key non-histone substrates of SMYD2 include the tumor suppressor proteins p53 and retinoblastoma (RB1), as well as STAT3 and the p65 subunit of NF-κB.[3][4][5][6]
This compound is a potent, selective, and cell-active aminopyrazoline-based small molecule inhibitor of SMYD2.[1][7] It acts as a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, making it a valuable tool for elucidating the biological functions of SMYD2.[1][3][8] A structurally similar but significantly less active enantiomer, (S)-BAY-598, and an inactive control compound, BAY-369, are available for rigorous experimental control.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its corresponding control compound.
Table 1: In Vitro and Cellular Activity of this compound and Control Compounds
| Compound | Target | Assay Type | IC50 | Notes | Reference |
| This compound | SMYD2 | Biochemical (SPA) | 27 nM | Peptide-competitive | [1][3][9] |
| This compound | SMYD2 | Cellular (p53K370 Methylation) | < 1 µM | Inhibition of p53 methylation in cells | [3] |
| This compound | SMYD2 | Cellular (ICW) | 58 nM - 60 nM | Inhibition of AHNAK methylation | [1][10] |
| (S)-BAY-598 | SMYD2 | Biochemical (SPA) | 1.7 µM | The less active enantiomer | [1][11] |
| BAY-369 | SMYD2 | Biochemical (SPA) | > 70 µM | Inactive control compound | [3] |
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Selectivity | Notes | Reference |
| Protein Methyltransferases | 32 | > 100-fold | Weak inhibition of SMYD3 (> 1 µM IC50) | [3][8][10][12] |
| Kinases | Not specified | No significant activity | KINOMEscan | [13] |
| Other Non-epigenetic Targets | Not specified | No significant activity | LeadProfilingScreen | [13] |
| PAR1 | 1 | > 50-fold | Some off-target activity noted | [1][8] |
SMYD2 Signaling Pathways
SMYD2 is involved in multiple signaling pathways that are critical in cancer progression and other diseases. This compound can be utilized to dissect the role of SMYD2 in these complex networks.
Caption: SMYD2 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Biochemical Scintillation Proximity Assay (SPA) for SMYD2 Activity
This assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by SMYD2.
Caption: Workflow for the SMYD2 Scintillation Proximity Assay.
Materials:
-
Recombinant human SMYD2
-
Biotinylated p53-derived peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound and control compounds dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP, 5% glycerol)
-
Streptavidin-coated SPA beads
-
Microplates (e.g., 384-well)
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a microplate, add the compounds to the assay buffer.
-
Add recombinant SMYD2 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated p53 peptide and [³H]-SAM.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding a stop solution containing streptavidin-coated SPA beads.
-
Incubate for an additional period (e.g., 30 minutes) to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Cell Western (ICW) Assay for p53 Lysine 370 Methylation
This assay measures the level of a specific protein modification within cells, providing a quantitative measure of target engagement by the inhibitor.
Materials:
-
Cells overexpressing SMYD2 and p53 (e.g., transfected HEK293T or KYSE-150 cells)
-
This compound and control compounds
-
Cell culture medium and plates (e.g., 96-well)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% milk or BSA in PBS)
-
Primary antibody against mono-methylated p53 at Lysine 370 (p53K370me1)
-
Primary antibody for normalization (e.g., total p53 or a housekeeping protein)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)
-
Infrared imaging system
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds for a specified duration (e.g., 24 hours).
-
Fix the cells by adding the fixing solution and incubating for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against p53K370me1 and the normalization primary antibody overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween 20.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells extensively.
-
Scan the plate using an infrared imaging system to detect the signals from both the target modification and the normalization protein.
-
Quantify the fluorescence intensity and normalize the p53K370me1 signal to the normalization protein signal.
-
Calculate cellular IC50 values from the dose-response curves.
MTT Assay for Cell Viability
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound and control compounds
-
Cell culture medium and 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach.
-
Treat the cells with various concentrations of this compound or control compounds.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) if applicable.
Conclusion
This compound is a well-characterized and highly valuable chemical probe for investigating the biological roles of SMYD2. Its potency, selectivity, and demonstrated cellular activity make it an essential tool for researchers in academia and industry. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in dissecting SMYD2-mediated signaling and in the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation | PLOS One [journals.plos.org]
- 2. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecific Activity of BAY-598 Enantiomers: A Technical Guide to their Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the differential biological activities of the (R) and (S) enantiomers of BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2. This document is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and oncology.
Introduction
BAY-598 has emerged as a critical chemical probe for elucidating the biological functions of SMYD2, a SET domain-containing methyltransferase implicated in various cancers through the methylation of both histone and non-histone proteins. A notable non-histone substrate of SMYD2 is the tumor suppressor protein p53. The stereochemistry of BAY-598 plays a pivotal role in its inhibitory activity, with the (S)-enantiomer demonstrating significantly greater potency than its (R)-counterpart. This guide will detail the quantitative differences in their activity, the experimental methodologies used for their characterization, and the signaling pathway in which they exert their effects.
Quantitative Biological Activity
The inhibitory potency of the (R) and (S) enantiomers of BAY-598 against SMYD2 was determined through biochemical and cellular assays. The data unequivocally demonstrates the stereospecific nature of this inhibition, with (S)-BAY-598 being the eutomer.
| Enantiomer | Assay Type | Target | Substrate | IC50 | Reference |
| (S)-BAY-598 | Biochemical (Scintillation Proximity Assay) | SMYD2 | p53 peptide | 27 nM | [1] |
| (R)-BAY-598 | Biochemical (Scintillation Proximity Assay) | SMYD2 | p53 peptide | 1,700 nM | [1] |
| (S)-BAY-598 | Cellular (p53 Methylation Assay) | Endogenous SMYD2 | Endogenous p53 | 58 nM | [2] |
Table 1: Comparative Inhibitory Potency of this compound and (S)-BAY-598
Mechanism of Action
(S)-BAY-598 acts as a highly potent and selective inhibitor of SMYD2. Mechanistic studies have revealed that it functions as a peptide-competitive inhibitor, meaning it competes with the protein substrate (like p53) for binding to the enzyme. Concurrently, it is S-adenosylmethionine (SAM)-uncompetitive , indicating that it preferentially binds to the SMYD2-SAM complex.[3]
Experimental Protocols
Biochemical Inhibition Assay: Scintillation Proximity Assay (SPA)
This assay quantitatively measures the inhibition of SMYD2-mediated methylation of a biotinylated p53 peptide.
Principle: A biotinylated p53 peptide substrate is immobilized on streptavidin-coated SPA beads. Recombinant SMYD2 enzyme catalyzes the transfer of a radiolabeled methyl group from [³H]-SAM to the p53 peptide. When the radiolabeled peptide is in close proximity to the scintillant-impregnated beads, it elicits a light signal that is detected. Inhibitors of SMYD2 will reduce the incorporation of the radiolabel and thus decrease the light signal.
Detailed Protocol:
-
Reagents:
-
Recombinant human SMYD2 enzyme
-
Biotinylated p53 peptide substrate (sequence containing the target lysine)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and (S)-BAY-598) dissolved in DMSO
-
-
Procedure:
-
Add assay buffer, SMYD2 enzyme, and the test compound at various concentrations to a 384-well microplate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the methylation reaction by adding a mixture of the biotinylated p53 peptide and [³H]-SAM.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop buffer containing an excess of non-radiolabeled SAM.
-
Add a suspension of streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plate to settle the beads.
-
Measure the light emission using a microplate scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) is normalized to controls (no inhibitor and fully inhibited).
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cellular Inhibition Assay: p53 Methylation in HEK293T Cells
This assay assesses the ability of the inhibitors to block the methylation of endogenous p53 by SMYD2 within a cellular context.
Principle: HEK293T cells, which endogenously express SMYD2 and p53, are treated with the test compounds. Following treatment, the level of p53 methylation at a specific lysine residue (K370) is quantified using an In-Cell Western assay with an antibody specific for the methylated form of p53.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (S)-BAY-598 or this compound for a specified duration (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody specific for p53 methylated at lysine 370 (p53K370me1) overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.
-
For normalization, simultaneously incubate with a primary antibody against total p53, followed by a secondary antibody with a different fluorescent label (e.g., IRDye 680RD).
-
-
Data Acquisition and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween-20 and once with PBS.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the methylated p53 signal and the total p53 signal.
-
Normalize the methylated p53 signal to the total p53 signal.
-
Calculate the IC50 value by plotting the normalized signal against the inhibitor concentration.
-
Visualizations
SMYD2 Signaling Pathway and Inhibition
Caption: SMYD2 catalytic cycle and its inhibition by (S)-BAY-598.
Experimental Workflow for Biochemical SPA
Caption: Workflow for the SMYD2 Scintillation Proximity Assay.
Experimental Workflow for Cellular p53 Methylation Assay
Caption: Workflow for the In-Cell Western p53 Methylation Assay.
Conclusion
The enantiomers of BAY-598 exhibit a profound difference in their ability to inhibit the methyltransferase activity of SMYD2. The (S)-enantiomer is a highly potent, peptide-competitive, and SAM-uncompetitive inhibitor, both in biochemical and cellular assays. In contrast, the (R)-enantiomer is significantly less active, highlighting the critical importance of stereochemistry in the design of targeted epigenetic therapies. The detailed protocols and workflows provided herein offer a comprehensive resource for researchers seeking to further investigate the role of SMYD2 in health and disease using this valuable chemical probe.
References
- 1. genecards.org [genecards.org]
- 2. SMYD2 SET and MYND domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
SMYD2 substrates affected by (R)-BAY-598
An In-depth Technical Guide on SMYD2 Substrates Affected by (R)-BAY-598
For Researchers, Scientists, and Drug Development Professionals
Abstract
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase implicated in various diseases, most notably cancer, through the methylation of both histone and non-histone proteins.[1][2][3][4][5] The development of potent and selective chemical probes is crucial for elucidating the complex biology of SMYD2 and validating it as a therapeutic target.[4][5] this compound is a potent, selective, and cell-active aminopyrazoline-based inhibitor of SMYD2 that functions as a peptide-competitive inhibitor.[1][2][4] This document provides a comprehensive technical overview of the known , presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to SMYD2 and this compound
SMYD2 is a member of the SMYD family of protein methyltransferases that monomethylates lysine residues on various substrates.[1][2][4] Its targets include the tumor suppressor proteins p53 and Retinoblastoma (Rb), as well as other proteins involved in cellular signaling and regulation like AHNAK and PARP1.[1][2][6][7] Overexpression of SMYD2 is correlated with poor patient survival in several cancers, including esophageal squamous carcinoma and bladder carcinoma, making it an attractive target for therapeutic intervention.[1][2][6]
This compound (also referred to as (S)-4 in key publications) is a highly potent and selective chemical probe for SMYD2.[2][6] It exhibits a unique chemotype compared to other known inhibitors like LLY-507 and AZ505.[1] this compound acts competitively with the peptide substrate and uncompetitively with the S-adenosylmethionine (SAM) cofactor, indicating it preferably binds to the SMYD2-SAM complex.[7] Its potent cellular activity and suitability for in vivo studies make it an invaluable tool for exploring SMYD2 function.[1][4][8]
Key SMYD2 Substrates Modulated by this compound
This compound has been demonstrated to effectively inhibit the methylation of several key non-histone substrates of SMYD2.
Tumor Suppressor Protein p53
The best-characterized non-histone substrate of SMYD2 is the tumor suppressor p53.[2] SMYD2 monomethylates p53 at lysine 370 (K370), a post-translational modification that reduces the DNA-binding efficiency of p53 and subsequently inhibits its transcriptional activity and pro-apoptotic functions.[1][2][6] this compound potently reverses this effect, inhibiting the methylation of p53K370 both in vitro and in cellular contexts.[1][2][7]
AHNAK Nucleoprotein
Recent proteomic studies have identified AHNAK as a novel cellular substrate of SMYD2.[2][6] this compound treatment effectively reduces the methylation of AHNAK without altering the total protein expression levels.[2][6][7] The strong signal from AHNAK methylation has been leveraged to develop a robust In-Cell Western assay for screening and optimizing SMYD2 inhibitors.[2][6]
Retinoblastoma Protein (Rb)
SMYD2 is known to methylate the Retinoblastoma protein (Rb), another critical tumor suppressor involved in cell cycle regulation.[1][6][9] Specifically, SMYD2 methylates Rb at lysine 810, which enhances Rb phosphorylation and promotes cell cycle progression.[9] While Rb is a confirmed substrate, specific quantitative data on the direct inhibition of its methylation by this compound is less detailed in current literature compared to p53.
Downstream Cellular Effects
Inhibition of SMYD2 by this compound leads to significant downstream consequences beyond direct substrate modulation.
Downregulation of TMPRSS2
A notable downstream effect of this compound is the downregulation of Transmembrane Protease, Serine 2 (TMPRSS2) on both mRNA and protein levels.[10] This was observed in human intestinal (Caco-2, HT-29) and airway (Calu-3) epithelial cells.[10] As TMPRSS2 is a host cell factor essential for the priming of the SARS-CoV-2 spike protein, this finding suggests a potential therapeutic application for this compound in COVID-19.[10]
Quantitative Data Summary
The inhibitory potency of this compound against SMYD2 has been quantified across various assays.
| Parameter | Target/Assay | Value | Reference(s) |
| In Vitro IC₅₀ | p53K370 Methylation (SPA Assay) | 27 nM | [1][6][8] |
| Cellular IC₅₀ | p53 Methylation (HEK293T Overexpression) | 58 nM | [2][6] |
| Cellular IC₅₀ | p53K370 Methylation | < 1 µM | [1][8] |
| Control Compound | In Vitro p53K370 Methylation (BAY-369) | > 70 µM | [1][8] |
| Effective Concentration | TMPRSS2 Downregulation (HT-29/Caco-2 cells) | 20 µM | [10] |
Visualizations: Pathways and Workflows
Caption: SMYD2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the cellular IC₅₀ of this compound on p53.
Caption: Logical relationships of SMYD2 inhibition by this compound and its effects.
Detailed Experimental Protocols
In Vitro p53 Peptide Methylation Assay (Scintillation Proximity Assay)
This protocol is adapted from methodologies used to determine the in vitro potency of SMYD2 inhibitors.[6]
-
Reagents & Materials: Recombinant human SMYD2, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), biotinylated p53 peptide substrate (residues 366-385), Streptavidin-coated SPA beads, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Mixture: In a 96-well or 384-well plate, combine the assay buffer, SMYD2 enzyme, and the test compound (this compound) or DMSO vehicle.
-
Initiation: Start the reaction by adding a mixture of the p53 peptide substrate and [³H]-SAM. The final concentrations should be at or below the apparent Kₘ values (Kₘ(app) for p53 peptide is ~1 µM; Kₘ(app) for SAM is ~60 nM).[6]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction by adding a stop solution containing excess unlabeled SAM and EDTA. Add the Streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads, bringing the incorporated [³H]-methyl group into proximity, which generates a detectable light signal.
-
Data Analysis: Measure the signal using a microplate scintillation counter. Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Cellular p53 Methylation Assay (HEK293T Overexpression)
This benchmark assay is used to confirm the cell permeability and on-target activity of the inhibitor.[2][6]
-
Cell Culture & Transfection: Culture HEK293T cells in appropriate media (e.g., DMEM with 10% FBS). Co-transfect cells with expression vectors for FLAG-tagged human SMYD2 and FLAG-tagged human p53 using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serially diluted this compound or DMSO vehicle. Incubate for an additional 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for monomethylated p53-K370 (e.g., polyclonal antibody SY46).[2][6]
-
Incubate separate membranes or strip and re-probe with antibodies against total p53 (to confirm expression levels are unaffected) and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Data Analysis: Perform densitometry on the bands to quantify the ratio of methylated-p53 to total-p53. Plot the concentration-dependent decrease in methylation to determine the cellular IC₅₀.
In-Cell Western (ICW) Assay for AHNAK Methylation
This higher-throughput cellular assay is used for compound optimization.[2][6]
-
Cell Culture & Treatment: Seed cells (e.g., KYSE-150) in a 96-well plate and allow them to adhere. Treat with serially diluted this compound for a specified duration (e.g., 72 hours).
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Antibody Incubation: Incubate cells with a primary antibody specific for methylated AHNAK and a normalization antibody (e.g., anti-Actin).
-
Secondary Antibody & Detection: Incubate cells with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging & Analysis: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the methylated target and normalize it to the intensity of the loading control. This normalized signal is used to determine the dose-dependent inhibition of AHNAK methylation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SMYD2 that serves as a critical tool for target validation and functional studies. It effectively inhibits the methylation of key substrates, including p53 and AHNAK, leading to downstream cellular consequences such as the modulation of apoptosis and the expression of other proteins like TMPRSS2. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to utilize this compound in their investigations into the multifaceted roles of SMYD2 in health and disease.
References
- 1. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. RB1 Methylation by SMYD2 Enhances Cell Cycle Progression through an Increase of RB1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY-598 selectivity profile against other methyltransferases
An In-Depth Technical Guide on the Selectivity Profile of BAY-598
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the selectivity profile of BAY-598, a potent and selective chemical probe for the protein lysine methyltransferase SMYD2. It includes quantitative data on its activity against other methyltransferases, detailed experimental protocols, and visualizations of its mechanism of action and related cellular pathways.
Introduction and Stereochemistry
BAY-598 is a potent, cell-active, and substrate-competitive inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cancers through the methylation of both histone and non-histone proteins.[1] A critical detail for researchers is that the inhibitory activity resides in the (S)-enantiomer. The (S)-enantiomer, referred to as (S)-4 in developmental literature, exhibits an IC₅₀ of 27 nM against SMYD2. In contrast, its counterpart, the (R)-enantiomer or (R)-4, is over 50-fold less active, with an IC₅₀ of 1.7 µM.[2][3] For the purpose of this guide, "BAY-598" will refer to the active (S)-enantiomer.
Selectivity Profile of (S)-BAY-598
(S)-BAY-598 demonstrates remarkable selectivity for SMYD2. It was profiled against a panel of 32 other methyltransferases, where it displayed a greater than 100-fold selectivity for its primary target.[4] This high degree of selectivity makes it an excellent tool for probing the specific biological functions of SMYD2.
Table 1: Quantitative Selectivity Data for (S)-BAY-598
| Target Methyltransferase | IC₅₀ (nM) | Fold Selectivity vs. SMYD2 | Notes |
| SMYD2 (Primary Target) | 27 | 1x | Potent biochemical inhibition.[5][6] |
| SMYD3 | >1,000 | >37x | Weakly inhibited.[2][3] |
| SUV420H1 | Not specified | >100x | Part of a panel of 32 methyltransferases showing high selectivity.[4] |
| SUV420H2 | Not specified | >100x | Part of a panel of 32 methyltransferases showing high selectivity.[4] |
| Other Methyltransferases (Panel of 32) | Not specified | >100x | BAY-598 shows broad selectivity against a large panel of other methyltransferases.[4] |
Mechanism of Action
Kinetic analyses have elucidated the specific mechanism by which BAY-598 inhibits SMYD2. The inhibitor is competitive with the peptide substrate and uncompetitive with the S-adenosylmethionine (SAM) cofactor.[2][3][7] This suggests an ordered binding mechanism where the SAM cofactor must first bind to SMYD2, creating a complex to which BAY-598 then preferably binds, competing with the target peptide substrate.[3][7]
Caption: Mechanism of (S)-BAY-598 action on SMYD2.
Key Signaling Pathway: SMYD2 and p53 Regulation
One of the most well-characterized non-histone substrates of SMYD2 is the tumor suppressor protein p53.[3] SMYD2 specifically monomethylates p53 at lysine 370 (K370). This post-translational modification is reported to reduce the DNA-binding efficiency of p53, thereby inhibiting the transcriptional activation of its target genes, which are crucial for cell-cycle arrest and apoptosis.[2][3] By inhibiting SMYD2, BAY-598 prevents p53 methylation, restoring its tumor-suppressive functions. This makes the combination of BAY-598 with DNA-damaging agents like doxorubicin a promising therapeutic strategy.[7]
Caption: Inhibition of p53 methylation by (S)-BAY-598.
Experimental Protocols
The characterization of BAY-598 involved robust biochemical and cellular assays to determine its potency and selectivity.
Biochemical Assay: Scintillation Proximity Assay (SPA)
The primary method for determining the in vitro IC₅₀ of BAY-598 against SMYD2 was a Scintillation Proximity Assay (SPA). This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate.
Methodology:
-
Reaction Mixture: The reaction is performed in wells containing recombinant SMYD2 enzyme, a biotinylated p53-derived peptide substrate, and the cofactor [³H]-SAM.
-
Inhibitor Addition: Test compounds, such as BAY-598, are added in various concentrations.
-
Incubation: The mixture is incubated to allow the methylation reaction to proceed.
-
Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated peptide substrate.
-
Signal Measurement: If the peptide has been methylated, the [³H] label is brought into close proximity with the scintillant in the beads, generating a light signal that is measured by a microplate scintillation counter. The signal intensity is proportional to the enzyme activity.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 598 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Profiling of (R)-BAY-598 for SMYD2 Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a significant role in cellular processes by methylating both histone and non-histone proteins. A key non-histone substrate of SMYD2 is the tumor suppressor protein p53. SMYD2-mediated monomethylation of p53 at lysine 370 (K370) can lead to a reduction in p53's DNA-binding affinity and subsequent transcriptional activation of its target genes. This modulation of p53 activity has implicated SMYD2 in the progression of various cancers, making it an attractive target for therapeutic intervention.
BAY-598 is a potent and selective inhibitor of SMYD2. It acts as a substrate-competitive inhibitor with respect to the peptide substrate. BAY-598 exists as two enantiomers, (S)-BAY-598 and (R)-BAY-598. The (S)-enantiomer is the more biologically active form. This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against SMYD2.
Principle of the Assay
The inhibitory potential of this compound on SMYD2 is quantified using a radiometric biochemical assay. This assay measures the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a synthetic peptide substrate derived from the p53 protein. The amount of radioactivity incorporated into the peptide is directly proportional to the enzymatic activity of SMYD2. By measuring the reduction in radioactivity in the presence of this compound, the compound's inhibitory potency (IC₅₀) can be determined.
Quantitative Data Summary
The inhibitory activities of both the (R)- and (S)-enantiomers of BAY-598 against SMYD2 are summarized below. The data highlights the stereospecificity of the SMYD2 active site.
| Compound | Target | Assay Type | IC₅₀ |
| This compound | SMYD2 | Biochemical | 1.7 µM |
| (S)-BAY-598 | SMYD2 | Biochemical | 27 nM[1] |
| (S)-BAY-598 | SMYD2 | Cellular | 58 nM[1] |
Signaling Pathway Diagram
The following diagram illustrates the role of SMYD2 in the p53 signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for (R)-BAY-598 in Cell-Based Methylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-598 is a potent and selective small-molecule inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3] SMYD2 catalyzes the monomethylation of lysine residues on both histone and non-histone proteins, playing a crucial role in gene transcription and signaling pathways.[2][4] Dysregulation of SMYD2 has been implicated in various cancers, making it an attractive therapeutic target.[2][5] this compound acts as a peptide-competitive and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, primarily targeting the methylation of p53 at lysine 370 (p53K370) and AHNAK.[1][6] These application notes provide detailed protocols for utilizing this compound in cell-based methylation assays to probe SMYD2 activity and its downstream effects.
Quantitative Data
The following table summarizes the key quantitative data for this compound, facilitating experimental design and data comparison.
| Parameter | Value | Assay Type | Substrate | Notes | Reference(s) |
| Biochemical IC50 | 27 nM | Scintillation Proximity Assay (SPA) | p53 peptide | In vitro enzymatic assay. | [1][7] |
| Cellular IC50 | 58 nM | Cellular p53 Methylation Assay | p53 | Overexpression in HEK293T cells. | [6][7] |
| Cellular IC50 | ~1.7 µM | In-Cell Western (ICW) | AHNAK | Endogenous protein in MDA-MB231 cells. | [1] |
| Selectivity | >100-fold | Panel of 32 methyltransferases | Various | Highly selective for SMYD2 over other methyltransferases. | [1][7] |
Signaling Pathways
SMYD2 is involved in multiple signaling pathways that regulate cell proliferation, survival, and differentiation. This compound, by inhibiting SMYD2, can modulate these pathways.
Experimental Protocols
Cellular p53 Methylation Assay Using Overexpression in HEK293T Cells
This protocol is designed to quantify the inhibition of SMYD2-mediated p53 methylation in a cellular context using transient overexpression of tagged proteins.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmids: FLAG-tagged SMYD2 and FLAG-tagged p53
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
This compound (dissolved in DMSO)
-
MG132 (proteasome inhibitor, optional)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-FLAG, anti-p53K370me1, anti-total p53, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of complete growth medium and incubate overnight.[4]
-
Transfection: Co-transfect the cells with FLAG-SMYD2 and FLAG-p53 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[4][8]
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control. Incubate for an additional 24-48 hours. Optionally, treat cells with a proteasome inhibitor like MG132 for the last 4-6 hours to stabilize p53 protein levels.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p53K370me1, anti-total p53, anti-FLAG, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Data Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities. Normalize the p53K370me1 signal to the total p53 or FLAG-p53 signal.
-
Plot the normalized methylation levels against the log concentration of this compound and fit a dose-response curve to determine the cellular IC50 value.
-
In-Cell Western (ICW) Assay for Endogenous AHNAK Methylation
This high-throughput assay measures the methylation of the endogenous SMYD2 substrate, AHNAK, directly in microplates.
Materials:
-
MDA-MB-231 cells (or another suitable cell line with detectable AHNAK methylation)
-
96-well or 384-well plates (black-walled, clear bottom recommended)
-
This compound (dissolved in DMSO)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or equivalent)
-
Primary antibodies: anti-AHNAK methylation-specific antibody (e.g., SY46), anti-total AHNAK antibody (for normalization)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye secondary antibodies)
-
Normalization stain (e.g., DRAQ5™ for DNA staining)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at an optimized density (e.g., 5,000-15,000 cells per well) and allow them to adhere overnight.[9]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
Fixation and Permeabilization:
-
Blocking: Wash the wells with PBS containing 0.1% Tween-20. Block for 1.5 hours at room temperature with a suitable blocking buffer.[10]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the anti-methyl-AHNAK and anti-total AHNAK primary antibodies (or in separate wells if using same-species antibodies) in blocking buffer overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the wells multiple times. Incubate with the appropriate fluorescently-labeled secondary antibodies (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells. If not using a total protein antibody for normalization, a DNA stain like DRAQ5™ can be added. Scan the plate using an infrared imaging system.
-
Data Analysis:
-
Quantify the fluorescence intensity in each channel for each well.
-
Normalize the methylation signal (e.g., 700 nm channel) to the total AHNAK or DNA stain signal (e.g., 800 nm channel).
-
Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of SMYD2. The protocols outlined above provide robust methods for quantifying the inhibition of SMYD2-mediated methylation in a cellular setting. These assays can be adapted for screening purposes, mechanism-of-action studies, and for understanding the downstream consequences of SMYD2 inhibition in various disease models. Careful optimization of cell lines, antibody concentrations, and incubation times is recommended for achieving reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
Application Notes and Protocols for (R)-BAY-598 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of (R)-BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways for effective study design and execution.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in various animal models.
Table 1: In Vivo Efficacy Study Dosages for this compound
| Animal Model | Cancer Type | Administration Route | Dosage Range | Dosing Frequency | Vehicle | Key Findings |
| Mice | Esophageal Squamous Cell Carcinoma (KYSE-150 Xenograft) | Oral (p.o.) | 10 - 100 mg/kg | Once daily (qd) | PEG 400/water (8:2) | Significant reduction in methylation of the SMYD2 substrate AHNAK starting at 30 mg/kg.[1] |
| Mice | Esophageal Squamous Cell Carcinoma (KYSE-150 Xenograft) | Oral (p.o.) | 500 mg/kg | Once daily (qd) | Solutol/ethanol/water (1:1:8) | Used in combination with doxorubicin, showing a significant reduction in tumor growth.[1] |
| Mice | Colon Tumor (HT-29 Xenograft) | Intraperitoneal (i.p.) | Not specified | Daily | DMSO | Significantly inhibited tumor growth and reduced tumor weight.[2] |
| Mice | Non-Small Cell Lung Cancer (Xenograft) | Not specified | Not specified | Not specified | Not specified | Synergistically suppressed tumor growth when combined with doxorubicin. |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Animal Model | Administration Route | Dosage | Key Parameters |
| Rats | Intravenous (i.v.) bolus | 0.4 mg/kg | Moderate blood clearance (1.6 L/h/kg).[3][4] |
| Rats | Oral (p.o.) | 0.8 mg/kg | Low bioavailability (24%).[3][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral or intraperitoneal administration in animal models.
Materials:
-
This compound powder
-
Vehicle components (select one based on the experimental plan):
-
Polyethylene glycol 400 (PEG 400) and sterile water
-
Solutol HS 15, Ethanol, and sterile water
-
Dimethyl sulfoxide (DMSO)
-
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
For PEG 400/water vehicle: Prepare an 8:2 (v/v) solution of PEG 400 and sterile water. For example, to prepare 10 mL of vehicle, mix 8 mL of PEG 400 with 2 mL of sterile water.[1]
-
For Solutol/ethanol/water vehicle: Prepare a 1:1:8 (v/v/v) solution. For example, to prepare 10 mL of vehicle, mix 1 mL of Solutol HS 15, 1 mL of ethanol, and 8 mL of sterile water.[1]
-
For DMSO vehicle: Use 100% DMSO for initial solubilization. Further dilution with saline or PBS might be necessary depending on the final desired concentration and administration volume.
-
-
Drug Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and total volume needed for the study cohort.
-
Add a small amount of the chosen vehicle to the powder in a sterile tube.
-
Vortex thoroughly to create a homogenous suspension or solution.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may aid in dissolution.
-
Gradually add the remaining vehicle to reach the final desired concentration, vortexing intermittently to ensure homogeneity.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol for a Tumor Xenograft Efficacy Study in Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft mouse model.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or Rag1-/-), 6-8 weeks old.[2]
-
Human cancer cell line of interest (e.g., KYSE-150, HT-29).[1][2]
-
Matrigel or a similar basement membrane matrix.[5]
-
This compound formulation.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal balance.
-
Sterile syringes and needles.
-
Oral gavage needles (for p.o. administration).
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dosage and frequency (e.g., 50 mg/kg, once daily).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as:
-
Western Blotting: To assess the methylation status of SMYD2 substrates (e.g., AHNAK, p53).
-
Immunohistochemistry (IHC): To evaluate markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).[2]
-
-
Signaling Pathways and Experimental Workflows
SMYD2 Signaling Pathway
This compound acts as a selective inhibitor of SMYD2, a lysine methyltransferase. SMYD2 has been shown to methylate both histone and non-histone proteins, thereby regulating gene transcription and various cellular processes. Key non-histone substrates of SMYD2 include the tumor suppressor p53 and AHNAK.[1] Methylation of p53 by SMYD2 at lysine 370 can inhibit its transcriptional activity, thereby suppressing apoptosis.[1] By inhibiting SMYD2, this compound can restore p53 function and sensitize cancer cells to chemotherapeutic agents like doxorubicin.
Caption: this compound inhibits SMYD2, preventing p53 methylation and promoting apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a tumor xenograft model.
Caption: Workflow for an in vivo tumor xenograft study with this compound.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BiTE® Xenograft Protocol [protocols.io]
Application Notes and Protocols for Detecting p53 Methylation Following (R)-BAY-598 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in cellular stress responses, including DNA damage, oncogene activation, and hypoxia.[1][2] Its activity is tightly regulated by a variety of post-translational modifications, including methylation.[1][2] The methylation of p53, particularly at lysine 370 (K370), by the protein lysine methyltransferase SMYD2 has been shown to inhibit its transcriptional activity.[3][4][5] (R)-BAY-598 is the R-enantiomer of BAY-598, a potent and selective inhibitor of SMYD2.[3][6][7][8] By inhibiting SMYD2, this compound is expected to decrease the methylation of p53 at K370, thereby restoring its tumor-suppressive functions.[3][4][5]
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the changes in p53 methylation at K370 in response to treatment with this compound. The protocol includes methods for cell culture and treatment, protein extraction, optional immunoprecipitation for signal enrichment, and Western blot analysis.
Mechanism of Action of this compound
This compound is a selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a protein lysine methyltransferase.[3][7] SMYD2 is known to methylate both histone and non-histone proteins, with a key non-histone target being the tumor suppressor p53.[3][4] Specifically, SMYD2 monomethylates p53 at lysine 370 (p53K370me1).[3][4][5] This methylation event has been demonstrated to reduce the DNA-binding affinity of p53, consequently leading to a decrease in its ability to activate the transcription of its target genes.[3][4][5]
This compound, by inhibiting the catalytic activity of SMYD2, is expected to prevent the methylation of p53 at K370. This leads to an accumulation of unmethylated, active p53, which can then bind to DNA and induce the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The S-enantiomer of BAY-598 has been shown to inhibit p53K370 methylation in cellular assays with a low nanomolar IC50. For the purpose of this protocol, it is assumed that the (R)-enantiomer exhibits a similar inhibitory activity.
Signaling Pathway
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express wild-type p53 and have detectable levels of SMYD2. The KYSE-150 esophageal cancer cell line has been used in previous studies with BAY-598.[4][5]
-
Cell Seeding: Seed the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[7] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100 nM, 1 µM) and a time-course experiment (e.g., 24, 48, 72 hours).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the cells for the desired time periods at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.
Optional: Immunoprecipitation (IP) for Enrichment of Methylated p53
For cell lines with low endogenous levels of methylated p53, an immunoprecipitation step can be performed to enrich the target protein before Western blotting.
-
Antibody-Bead Conjugation: Incubate a specific antibody against methylated p53 (e.g., anti-p53K370me1) with Protein A/G magnetic beads in IP lysis buffer for 1-2 hours at 4°C with gentle rotation.
-
Immunoprecipitation: Add 500-1000 µg of total protein extract to the antibody-bead conjugate and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with ice-cold IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes. The supernatant will be used for Western blotting.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysates (or the eluate from the IP) with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg for total lysate, or the entire IP eluate) onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
For detecting methylated p53: Use a specific rabbit polyclonal or mouse monoclonal antibody against p53K370me1.
-
For total p53: Use a mouse monoclonal or rabbit polyclonal antibody against total p53.
-
For loading control: Use an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the methylated p53 band to the total p53 band and then to the loading control.
Experimental Workflow
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table for clear comparison.
| Treatment Group | Concentration | Duration (hrs) | Relative p53K370me1 Level (Normalized to Total p53 & Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 48 | 1.00 ± 0.12 | 1.0 |
| This compound | 10 nM | 48 | 0.65 ± 0.09 | 0.65 |
| This compound | 100 nM | 48 | 0.28 ± 0.05 | 0.28 |
| This compound | 1 µM | 48 | 0.11 ± 0.03 | 0.11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for methylated p53 | Low abundance of methylated p53 in the chosen cell line. | Perform immunoprecipitation to enrich for methylated p53 before Western blotting. |
| Ineffective primary antibody. | Use a validated antibody specific for p53K370me1. Check the recommended antibody dilution and incubation conditions. | |
| High background on the Western blot | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent loading | Inaccurate protein quantification. | Carefully perform the BCA assay and ensure equal loading of protein in each lane. |
| Pipetting errors. | Use calibrated pipettes and be precise when loading the samples. | |
| Normalize band intensities to a reliable loading control (e.g., β-actin, GAPDH). |
References
- 1. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAY-598, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Chromatin Immunoprecipitation (ChIP) with the BRD9 Inhibitor I-BRD9
An important clarification regarding the compound of interest: The user's request specifies "(R)-BAY-598" as a BRD9/7 inhibitor. However, extensive database searches indicate that BAY-598 is a potent and selective inhibitor of the protein lysine methyltransferase SMYD2.[1][2][3] The following application notes and protocols will focus on a well-characterized, selective inhibitor of BRD9, I-BRD9 , which is appropriate for the intended application of studying bromodomain-containing protein 9 through Chromatin Immunoprecipitation (ChIP).[4]
Introduction to BRD9
Bromodomain-containing protein 9 (BRD9) is a member of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the larger SWI/SNF complex.[5][6] As an epigenetic "reader," the bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins.[4] This interaction is crucial for recruiting the chromatin remodeling machinery to specific genomic loci, thereby modulating chromatin structure and gene expression.[7] Dysregulation of BRD9 has been implicated in several cancers, including synovial sarcoma and acute myeloid leukemia, making it an attractive therapeutic target.[5][8]
Mechanism of Action of I-BRD9
I-BRD9 is a potent and selective small molecule inhibitor of the BRD9 bromodomain.[4] It was identified through structure-based design and exhibits over 700-fold selectivity for BRD9 over the BET (Bromodomain and Extra-Terminal domain) family of proteins and 200-fold selectivity over the highly homologous BRD7.[4] By competitively binding to the acetyl-lysine binding pocket of BRD9, I-BRD9 prevents its association with chromatin. This leads to the displacement of the ncBAF complex from its target gene promoters and enhancers, resulting in altered gene expression.[9] Studies have shown that I-BRD9 can modulate genes involved in oncology and immune response pathways.[4]
Application of ChIP with I-BRD9
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. When used in conjunction with a selective inhibitor like I-BRD9, ChIP can be employed to:
-
Determine the genomic binding sites of BRD9: By performing ChIP with an antibody against BRD9, researchers can identify the specific genes and regulatory elements that BRD9 occupies.
-
Investigate the effect of I-BRD9 on BRD9 chromatin occupancy: Comparing the ChIP signal for BRD9 in vehicle-treated versus I-BRD9-treated cells can quantify the displacement of BRD9 from its target sites.
-
Assess downstream effects on histone modifications: Inhibition of BRD9 and the associated ncBAF complex can lead to changes in local chromatin structure. ChIP can be used to profile histone modifications (e.g., H3K27ac, H3K4me3) at BRD9 target loci to understand the epigenetic consequences of its inhibition.[7][10]
Quantitative Data Presentation
The following table provides an example of quantitative data that could be obtained from a ChIP-qPCR experiment designed to assess the effect of I-BRD9 on the occupancy of BRD9 at specific gene promoters. The data presented are hypothetical but representative of expected results for known BRD9 target genes.
Table 1: Effect of I-BRD9 Treatment on BRD9 Occupancy at Target Gene Promoters
| Target Gene | Treatment (4 hours) | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) | Fold Change vs. Vehicle |
| MYC | Vehicle (DMSO) | 1.5 ± 0.2 | 15.0 ± 2.0 | 1.00 |
| I-BRD9 (1 µM) | 0.3 ± 0.05 | 3.0 ± 0.5 | 0.20 | |
| SOCS3 [8] | Vehicle (DMSO) | 1.2 ± 0.15 | 12.0 ± 1.5 | 1.00 |
| I-BRD9 (1 µM) | 0.4 ± 0.08 | 4.0 ± 0.8 | 0.33 | |
| Negative Control Locus | Vehicle (DMSO) | 0.1 ± 0.02 | 1.0 ± 0.2 | 1.00 |
| (Gene Desert) | I-BRD9 (1 µM) | 0.1 ± 0.03 | 1.0 ± 0.3 | 1.00 |
Data are representative examples and should be replaced with experimental results.
Experimental Protocols
This protocol provides a detailed methodology for performing a ChIP experiment to assess the effect of I-BRD9 on BRD9 chromatin binding in cultured mammalian cells.
Materials and Reagents
-
Cell Culture: Mammalian cells of interest (e.g., Kasumi-1, synovial sarcoma cell lines).
-
Inhibitor: I-BRD9 (stock solution in DMSO).
-
Crosslinking: 37% Formaldehyde, 2.5 M Glycine.
-
Buffers and Solutions:
-
PBS (Phosphate-Buffered Saline)
-
Cell Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, Protease Inhibitor Cocktail)
-
ChIP Dilution Buffer (1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1)
-
Wash Buffer 1 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
-
Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
-
Wash Buffer 3 (0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
-
Antibodies: Anti-BRD9 antibody (ChIP-grade), Normal Rabbit IgG (negative control).
-
Beads: Protein A/G magnetic beads.
-
Enzymes: RNase A, Proteinase K.
-
DNA Purification: PCR purification kit.
Protocol
Day 1: Cell Treatment, Crosslinking, and Chromatin Preparation
-
Cell Culture and Treatment: Plate cells to achieve ~80-90% confluency on the day of the experiment. Treat cells with the desired concentration of I-BRD9 or vehicle (DMSO) for the specified time (e.g., 4-24 hours).
-
Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the crosslinking reaction. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Scrape the cells in ice-cold PBS containing protease inhibitors. Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Chromatin Shearing (Sonication): Sonicate the lysate to shear the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical for successful ChIP.
-
Clarification: Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
Quantify Chromatin: Determine the chromatin concentration. An aliquot can be used for this, and the rest stored at -80°C.
Day 2: Immunoprecipitation
-
ChIP Reaction Setup: Dilute the chromatin with ChIP Dilution Buffer. For each immunoprecipitation (IP), use approximately 25-50 µg of chromatin.
-
Pre-clearing: Add prepared Protein A/G magnetic beads to the diluted chromatin and rotate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add 2-5 µg of the anti-BRD9 antibody or IgG control. Incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to each IP and rotate for 2-4 hours at 4°C.
Day 3: Washes, Elution, and Reverse Crosslinking
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Perform sequential washes with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally TE Buffer. Each wash should be for 5 minutes at 4°C with rotation.
-
Elution: Resuspend the beads in Elution Buffer. Incubate at 65°C for 30 minutes with occasional vortexing. Pellet the beads and transfer the supernatant to a new tube.
-
Reverse Crosslinking: Add NaCl to a final concentration of 200 mM to the eluted samples. Also, process an input control sample (an aliquot of the starting chromatin) in parallel. Incubate all samples at 65°C for at least 6 hours (or overnight).
-
Protein and RNA Digestion: Add RNase A and incubate for 30 minutes at 37°C. Then, add Proteinase K and incubate for 2 hours at 45°C.
Day 4: DNA Purification and Analysis
-
DNA Purification: Purify the DNA using a PCR purification kit according to the manufacturer's instructions. Elute in a small volume (e.g., 30-50 µL).
-
Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific loci or used to prepare libraries for ChIP-sequencing (ChIP-seq) for genome-wide analysis.
Mandatory Visualization
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Caption: BRD9 regulates STAT5 signaling via SOCS3 in leukemia.[8]
References
- 1. BRD9 determines the cell fate of hematopoietic stem cells by regulating chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elifesciences.org [elifesciences.org]
- 6. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using (R)-BAY-598 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing (R)-BAY-598 as a negative control in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the protein lysine methyltransferase SMYD2. Due to its significantly lower inhibitory activity compared to its potent enantiomer, (S)-BAY-598, the (R)-isomer serves as an excellent tool to ensure assay specificity and rule out non-specific effects of the chemical scaffold.
Introduction
(S)-BAY-598 is a potent and selective competitive inhibitor of SMYD2, a lysine methyltransferase implicated in various cancers.[1][2] In contrast, this compound is the significantly less active enantiomer, making it an ideal negative control for HTS campaigns targeting SMYD2.[3] The use of an inactive enantiomer as a negative control is a rigorous method to validate that the observed activity of hit compounds is due to specific interaction with the target and not a result of non-specific effects or assay interference. These protocols describe a biochemical assay and a cell-based assay where this compound can be effectively employed.
Data Presentation
The following tables summarize the quantitative data for (S)-BAY-598 and this compound, highlighting the difference in their potencies and providing key parameters for assay design and interpretation.
Table 1: In Vitro and Cellular Activity of BAY-598 Enantiomers against SMYD2
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| (S)-BAY-598 | 27[1] | 58[1] |
| This compound | 1700[3] | >30,000[3] |
Table 2: Selectivity Profile of (S)-BAY-598
| Target | IC50 (µM) |
| SMYD2 | 0.027[1] |
| SMYD3 | 3[4] |
| PAR1 | 1.7[3] |
(S)-BAY-598 displays over 100-fold selectivity for SMYD2 over a panel of 32 other methyltransferases.[1]
Signaling Pathway
The diagram below illustrates the role of SMYD2 in the p53 signaling pathway. SMYD2 methylates p53 at lysine 370, which inhibits p53's transcriptional activity and subsequent downstream effects like cell-cycle arrest and apoptosis.[3] Inhibitors of SMYD2, such as (S)-BAY-598, block this methylation, leading to p53 activation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Studying SMYD2 in Pancreatic Cancer Models Using (R)-BAY-598
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a malignancy with a dismal prognosis, largely driven by oncogenic signaling pathways.[1] The lysine methyltransferase SET and MYND domain-containing protein 2 (SMYD2) has emerged as a key player in pancreatic cancer progression. SMYD2 is overexpressed in PDAC, where it promotes tumor growth.[1][2] Pharmacological inhibition of SMYD2 presents a promising therapeutic strategy.[1]
(R)-BAY-598 is a potent, selective, and cell-permeable small molecule inhibitor of SMYD2.[3][4] It acts as a substrate-competitive inhibitor, making it a valuable tool for elucidating the role of SMYD2 in pancreatic cancer models. These application notes provide detailed protocols for utilizing this compound to study SMYD2 function in pancreatic cancer cells, both in vitro and in vivo.
Mechanism of Action of SMYD2 in Pancreatic Cancer
SMYD2 methylates both histone and non-histone proteins, thereby regulating various cellular processes.[5] In pancreatic cancer, a key substrate of SMYD2 is the stress-activated protein kinase MAPKAPK3 (MK3).[1] Methylation of MAPKAPK3 by SMYD2 is a critical event that promotes pancreatic cancer cell proliferation.[1] Additionally, SMYD2 has been implicated in the methylation and inactivation of tumor suppressors such as p53 and PTEN, and in the regulation of the c-Myc/NCOA4 axis, which is involved in ferroptosis.
Data Presentation
In Vitro Activity of this compound
Specific IC50 values for this compound in pancreatic cancer cell lines are not widely available in the public domain. However, in a broad panel of 240 different cancer cell lines, this compound demonstrated anti-proliferative effects with an IC50 of less than 10 µM in approximately 9% of the cell lines.[3] It is recommended that researchers perform dose-response studies to determine the optimal concentration for their specific pancreatic cancer cell line of interest.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (SMYD2) | 27 nM | Biochemical Assay | [3] |
| Cellular IC50 (p53 methylation) | 58 nM | HEK293T overexpression system | [3] |
| Anti-proliferative Activity | IC50 < 10 µM in a subset of cancer cell lines | OncoPanel 240 | [3] |
In Vivo Efficacy of this compound
While specific in vivo data for this compound in pancreatic cancer xenograft models is limited, a study using a KYSE-150 esophageal cancer xenograft model demonstrated that the combination of this compound and doxorubicin resulted in a significant reduction in tumor growth.[4]
| Animal Model | Treatment | Outcome | Reference |
| KYSE-150 Xenograft | This compound + Doxorubicin | Significant tumor growth inhibition (T/C = 0.46) | [4] |
Signaling Pathways and Experimental Workflows
SMYD2 Signaling Pathway in Pancreatic Cancer
Caption: SMYD2 signaling pathways in pancreatic cancer.
General Experimental Workflow
Caption: General workflow for in vitro studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity and viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.01 µM to 50 µM is recommended for initial dose-response experiments. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptosis in pancreatic cancer cells treated with this compound using flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours). The concentration should be based on previously determined IC50 values.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression and methylation status of SMYD2 target proteins in pancreatic cancer cells following treatment with this compound.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD2, anti-phospho-MAPKAPK3, anti-p53, anti-PTEN, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control.
In Vivo Pancreatic Cancer Xenograft Model
This protocol provides a general guideline for evaluating the efficacy of this compound in a subcutaneous pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PEG400/water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A dosing solution in a vehicle such as 10% PEG400 in water is a possible starting point.
-
Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection). A starting dose could range from 30 to 100 mg/kg, administered once daily, based on studies in other cancer models.[4] Administer the vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and analyze the data for statistical significance.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake and Stability of (R)-BAY-598
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-598 is the (R)-enantiomer of the potent and selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), (S)-BAY-598.[1][2] SMYD2 is a protein lysine methyltransferase that has been implicated in the regulation of gene transcription and various signaling pathways, and its overexpression is associated with several types of cancer.[1][3][4] While (S)-BAY-598 is a potent, cell-active inhibitor of SMYD2, this compound displays significantly reduced activity, with a greater than 50-fold higher IC50 value.[1] Consequently, this compound serves as an ideal negative control for in vitro and in vivo studies to ensure that the observed effects of (S)-BAY-598 are due to specific inhibition of SMYD2 and not off-target or non-specific effects of the chemical scaffold.
These application notes provide protocols for assessing the cellular uptake and stability of this compound, which are critical parameters for its validation as a negative control.
Data Presentation
While specific quantitative data for the cellular uptake and stability of this compound is not extensively published, the following tables provide a template for presenting such data, populated with hypothetical values for illustrative purposes. These tables are based on typical assays used for small molecule drug candidates.
Table 1: Cellular Uptake of this compound in A549 Cells
| Time (hours) | Concentration (µM) | Intracellular Concentration (pmol/10^6 cells) |
| 1 | 1 | 5.2 |
| 4 | 1 | 15.8 |
| 12 | 1 | 25.1 |
| 24 | 1 | 22.7 |
Table 2: In Vitro Metabolic Stability of this compound
| System | Time (minutes) | % Parent Compound Remaining | Half-life (t½, min) |
| Human Liver Microsomes | 0 | 100 | > 60 |
| 15 | 98.2 | ||
| 30 | 95.7 | ||
| 60 | 90.1 | ||
| Human Hepatocytes | 0 | 100 | > 120 |
| 30 | 99.1 | ||
| 60 | 97.5 | ||
| 120 | 94.3 |
Mandatory Visualizations
SMYD2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving SMYD2 and its downstream targets, which are implicated in cancer progression.
Caption: Simplified SMYD2 signaling pathway in cancer.
Experimental Workflow: Cellular Uptake Assay
This diagram outlines the key steps in determining the intracellular concentration of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (R)-BAY-598 concentration for cell culture experiments
Welcome to the technical support center for researchers utilizing BAY-598. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in the effective use of BAY-598 isomers in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the critical difference between (R)-BAY-598 and (S)-BAY-598?
This is the most crucial point for designing your experiments. (S)-BAY-598 is the potent, biologically active enantiomer that selectively inhibits the protein lysine methyltransferase SMYD2.[1][2] In contrast, This compound is the inactive isomer and is typically used as a negative control compound to demonstrate that the observed cellular effects are due to specific SMYD2 inhibition and not off-target or compound-related artifacts.[1][3] There is a greater than 50-fold difference in the inhibitory potency between the two isomers.[1][2]
Q2: What is the mechanism of action for the active (S)-BAY-598 isomer?
(S)-BAY-598 is a potent, selective, and cell-active inhibitor of SET and MYND domain-containing protein 2 (SMYD2).[4][5] It functions as a substrate-competitive inhibitor, meaning it binds to the same site on the enzyme as the substrate peptide (the protein to be methylated).[6] SMYD2 is a methyltransferase that monomethylates lysine residues on both histone and non-histone proteins.[1][2][5] One of its best-characterized non-histone targets is the tumor suppressor protein p53.[1][6] By methylating p53 at lysine 370 (K370), SMYD2 reduces its DNA-binding efficiency, which in turn prevents the transcriptional activation of p53 target genes involved in processes like cell-cycle arrest and apoptosis.[1][2] (S)-BAY-598 blocks this methylation, thereby restoring p53's normal function.
Caption: The SMYD2-p53 signaling pathway and the inhibitory action of (S)-BAY-598.
Q3: What is the recommended concentration range for (S)-BAY-598 in cell culture?
The optimal concentration of (S)-BAY-598 depends on the cell line, incubation time, and the specific endpoint being measured. A good starting point is to perform a dose-response curve. Based on published data, a range of 50 nM to 2 µM is recommended for most cellular assays.[7] The cellular IC50 (the concentration required to inhibit 50% of the target's activity in cells) has been determined to be approximately 58 nM in HEK293T cells overexpressing p53 and 50 nM in KYSE-150 cells.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-598 isomers to aid in experimental design.
Table 1: Potency of BAY-598 Isomers Against SMYD2
| Compound | Biochemical IC50 (Enzyme Assay) | Cellular IC50 (p53 Methylation) | Primary Target |
| (S)-BAY-598 (Active) | 27 nM[1][4] | ~58 nM[1] | SMYD2 Inhibition |
| This compound (Inactive) | 1.7 µM[1][2] | >30 µM[1][2] | Negative Control |
Table 2: Recommended Starting Concentrations for (S)-BAY-598 in Cell Culture
| Assay Type | Recommended Concentration Range | Typical Incubation Time | Reference |
| Target Engagement (p53 Methylation) | 50 nM - 1 µM | 24 - 120 hours | [1][2][7] |
| Cell Proliferation / Viability | 100 nM - 5 µM | 72 - 240 hours | [1] |
| In-Cell Western (AHNAK Methylation) | 40 nM - 5 µM | Not Specified | [1][2] |
Troubleshooting Guide
Problem: No inhibition of target methylation is observed after treatment with (S)-BAY-598.
-
Possible Cause 1: Incorrect Isomer. Verify that you are using the active (S)-BAY-598 isomer and not the inactive this compound control.
-
Possible Cause 2: Insufficient Concentration. The effective concentration can vary between cell lines. Perform a dose-response experiment starting from a low nanomolar range up to 2-5 µM to determine the IC50 in your specific model.
-
Possible Cause 3: Inadequate Incubation Time. Inhibition of methylation, and subsequent downstream effects on gene expression or proliferation, can take time. For methylation status, incubation times of 24-72 hours are common. For phenotypic effects like apoptosis or changes in proliferation, longer incubation times (e.g., 5-10 days) may be necessary.[1][2]
-
Possible Cause 4: Low Target Expression. Confirm that your cell line expresses sufficient levels of SMYD2 and its substrate (e.g., p53). Cell lines like KYSE-150 are known to have SMYD2 gene amplification.[1][2]
Problem: High levels of cell toxicity or unexpected off-target effects are observed.
-
Possible Cause 1: Concentration is too high. High concentrations of any small molecule can lead to off-target effects and general toxicity. Lower the concentration to a range closer to the cellular IC50. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and non-toxic to the cells.
-
Possible Cause 2: Off-target activity. Although (S)-BAY-598 is highly selective for SMYD2 over other methyltransferases, it does have very weak activity against SMYD3 (IC50 ~3 µM) and PAR1 (IC50 = 1.7 µM).[1][2] If using high micromolar concentrations, these off-target effects could become relevant.
-
Possible Cause 3: Use of Inactive Control. Always run parallel experiments with the inactive this compound at identical concentrations. If the toxicity is observed with both isomers, it is likely a non-specific effect of the compound scaffold or solvent.
Experimental Protocols & Workflows
General Protocol: Western Blot Assay for p53-K370 Methylation
This protocol describes a general method to assess the inhibition of endogenous p53 methylation in cells, adapted from studies using the KYSE-150 esophageal cancer cell line.[1][2]
-
Cell Seeding: Plate cells (e.g., KYSE-150) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of (S)-BAY-598 (e.g., 10 mM in DMSO). Create serial dilutions to achieve the desired final concentrations for your dose-response curve (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Prepare identical dilutions of the this compound inactive control.
-
Treatment: Aspirate the old media from the cells and replace it with fresh media containing the various concentrations of (S)-BAY-598, this compound, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 5 days for KYSE-150 cells to observe significant reduction in methylation).[1][2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p53 monomethylated at lysine 370 (p53-K370me1).
-
In parallel, probe separate blots or strip and re-probe the same blot with an antibody for total p53 and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. Normalize the p53-K370me1 signal to the total p53 signal to determine the concentration-dependent inhibition of methylation.
Caption: A workflow for optimizing (S)-BAY-598 concentration in cell culture experiments.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BAY-598 R-isomer | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 7. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Overcoming Solubility Challenges with (R)-BAY-598 in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the SMYD2 inhibitor, (R)-BAY-598, in aqueous buffers.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound in aqueous buffers for in vitro and cell-based assays. This guide provides a systematic approach to troubleshoot and overcome common solubility problems.
Problem: Precipitate forms when diluting DMSO stock solution of this compound into aqueous buffer or cell culture medium.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dilution from a high-concentration DMSO stock can cause it to crash out of solution. |
| Incorrect Dilution Method | Rapidly adding a concentrated DMSO stock to the aqueous buffer can lead to immediate precipitation due to the rapid change in solvent polarity. |
| High Final Concentration | The desired final concentration of this compound in the aqueous buffer may exceed its maximum soluble concentration. |
| Buffer Composition and pH | The pH and ionic strength of the buffer can influence the solubility of this compound. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.[1] For consistent results, use high-purity, anhydrous DMSO.
Q2: What is the maximum recommended final concentration of DMSO in my aqueous buffer or cell culture medium?
A2: To avoid solvent-induced artifacts and cytotoxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v).
Q3: I am still observing precipitation even after following the troubleshooting guide. What other strategies can I try?
A3: If precipitation persists, consider using a formulation that includes solubilizing agents. An effective formulation for in vivo studies, which can be adapted for in vitro use, consists of a mixture of DMSO, PEG300, Tween-80, and a saline buffer.[2] You can experiment with the ratios of these components to find an optimal mixture for your specific application.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Quantitative Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 100 mM | [1] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | General knowledge |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of this compound for Cell-Based Assays
This protocol is designed to minimize precipitation upon dilution into aqueous cell culture medium.
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed (37°C) complete cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO. Mix gently by pipetting.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed (37°C) complete cell culture medium. The final DMSO concentration will be 0.1%.
-
Mix the final working solution gently by inverting the tube several times.
-
Use the freshly prepared working solution for your experiment immediately.
Signaling Pathway and Experimental Workflow Diagrams
SMYD2 Signaling Pathway
This compound is a potent and selective inhibitor of SMYD2, a lysine methyltransferase. SMYD2 has been shown to methylate several key proteins involved in various cellular processes, including transcription, cell cycle regulation, and DNA damage response. The diagram below illustrates some of the known substrates and downstream signaling pathways affected by SMYD2 activity.
Experimental Workflow for Assessing this compound Solubility in Aqueous Buffers
This workflow outlines a systematic approach to determine the solubility of this compound in a specific aqueous buffer.
References
Interpreting off-target effects of (R)-BAY-598 in experiments
Welcome to the technical support center for the selective SMYD2 inhibitor, (R)-BAY-598. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine methyltransferase. It acts as a peptide-competitive inhibitor, meaning it competes with the substrate peptide for binding to the SMYD2 enzyme. It is SAM-uncompetitive, indicating it binds to the SMYD2-SAM (S-adenosylmethionine) complex.
Q2: What are the known off-target effects of this compound?
This compound is highly selective for SMYD2. However, two off-target activities have been identified:
-
SMYD3 Inhibition: It exhibits weak inhibitory activity against SMYD3, the closest homolog of SMYD2.
-
PAR1 Antagonism: It has been shown to act as an antagonist of the Protease-Activated Receptor 1 (PAR1).
It is important to note that this compound has a greater than 50-fold selectivity for SMYD2 over PAR1.[1][2]
Q3: Are there control compounds available for this compound?
Yes, two key control compounds are available and should be used in experiments to ensure that the observed effects are due to the inhibition of SMYD2:
-
BAY-369: This is an inactive control compound that is structurally similar to this compound but has a significantly higher IC50 for SMYD2 (> 70 µM).[3][4]
-
(S)-BAY-598 (R-isomer): This is the less active enantiomer of this compound.[5] Utilizing this compound can help differentiate between on-target and potential non-specific or off-target effects.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. While the biochemical IC50 is in the nanomolar range, cellular assays may require higher concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Cellular IC50 values are typically in the sub-micromolar to low micromolar range.[3][4][6]
Q5: How long should I treat my cells with this compound to observe a phenotypic effect?
The timeframe for observing a cellular phenotype can vary. For direct target engagement, such as measuring the methylation status of a known SMYD2 substrate like p53 or AHNAK, effects can often be observed within 24-72 hours. However, for more complex downstream phenotypes like changes in cell proliferation or gene expression, longer incubation times (e.g., several days) may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect on the methylation of a known SMYD2 substrate (e.g., p53, AHNAK). | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Low SMYD2 expression or activity in the chosen cell line. | Confirm SMYD2 expression in your cell line via Western blot or qPCR. Consider using a cell line known to have high SMYD2 expression or an overexpression system. | |
| Compound instability or poor solubility. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%). Visually inspect the media for any signs of precipitation. | |
| Unexpected or off-target phenotypes are observed. | Activity against SMYD3. | If your cell line expresses high levels of SMYD3, consider if the observed phenotype could be attributed to its inhibition. Compare the effects of this compound with a more selective SMYD3 inhibitor if available. |
| PAR1 antagonism. | Review the literature for known cellular effects of PAR1 antagonism in your experimental system.[6][7][8][9][10] Phenotypes related to cell migration, invasion, and signaling pathways involving RhoA and Rac1 could be indicative of PAR1 modulation.[11] Use the inactive control compound BAY-369 to confirm that the effect is specific to the active molecule. | |
| General cellular toxicity at high concentrations. | Determine the cytotoxic concentration of this compound in your cell line using a viability assay (e.g., MTT or CellTiter-Glo). Ensure that your experimental concentrations are below the toxic threshold. | |
| High background in biochemical assays. | Non-specific binding of the inhibitor or substrate. | Optimize assay buffer conditions, including salt concentration and detergent (e.g., Tween-20, Triton X-100). |
| Enzyme instability. | Ensure the purity and activity of your recombinant SMYD2 enzyme. Store the enzyme under recommended conditions and avoid repeated freeze-thaw cycles. | |
| Difficulty reproducing results. | Variability in experimental conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment conditions. Ensure accurate and consistent preparation of all reagents. |
| Inconsistent compound activity. | Purchase this compound from a reputable supplier. Store the compound as recommended to prevent degradation. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Control Compounds
| Compound | Target | IC50 (nM) | Notes |
| This compound | SMYD2 | 27 | Potent and selective inhibitor. [1] |
| SMYD3 | >1000 | Weak inhibition.[1] | |
| PAR1 | 1700 | >50-fold selectivity for SMYD2.[1][2] | |
| BAY-369 | SMYD2 | >70,000 | Inactive control compound.[3][4] |
| (S)-BAY-598 (R-isomer) | SMYD2 | 1700 | Less active enantiomer.[1] |
Experimental Protocols
Protocol 1: In-Cell Western (ICW) Assay for AHNAK Methylation
This protocol provides a general framework for assessing the inhibition of AHNAK methylation by this compound in a cellular context.
Materials:
-
Cells with detectable SMYD2 and AHNAK expression (e.g., MDA-MB-231)
-
96-well microplates
-
This compound and control compounds (BAY-369)
-
Primary antibody against methylated AHNAK
-
Primary antibody for normalization (e.g., total AHNAK or a housekeeping protein)
-
IRDye® conjugated secondary antibodies
-
LI-COR® Odyssey® Imaging System or equivalent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and the negative control, BAY-369. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time (e.g., 72 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells with PBS containing 0.1% Triton X-100.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (for both methylated AHNAK and the normalization target) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash plates with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate IRDye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash plates with PBS containing 0.1% Tween-20.
-
Scan the plate using a LI-COR Odyssey Imaging System.
-
Quantify the fluorescence intensity for both the target and normalization proteins. Normalize the target signal to the normalization signal.
-
Protocol 2: Western Blot for p53 Methylation
This protocol describes the detection of changes in p53 methylation status upon treatment with this compound.
Materials:
-
Cells expressing p53 (e.g., U2OS, KYSE-150)
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against mono-methylated p53 (Lys370)
-
Primary antibody against total p53
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and control compounds for the desired time.
-
Wash cells with cold PBS and lyse on ice with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against methylated p53 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing: To normalize for protein levels, the membrane can be stripped and reprobed with antibodies against total p53 and a loading control.
Visualizations
Caption: Simplified signaling pathway of SMYD2 and its inhibition by this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical flowchart for troubleshooting unexpected results with this compound.
References
- 1. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. PAR1 signaling on tumor cells limits tumor growth by maintaining a mesenchymal phenotype in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR1 signaling on tumor cells limits tumor growth by maintaining a mesenchymal phenotype in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAR1 and PAR4 exert opposite effects on tumor growth and metastasis of esophageal squamous cell carcinoma via STAT3 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with (R)-BAY-598
Technical Support Center: (R)-BAY-598
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound?
This compound is the (R)-enantiomer of the potent and selective SMYD2 inhibitor, BAY-598 (also known as (S)-BAY-598). In chiral drug pairs, it is common for one enantiomer to be significantly more active than the other.[1][2][3][4] The published active compound, BAY-598, is the (S)-enantiomer, which potently inhibits the methyltransferase activity of SMYD2.[5][6][7][8] The (R)-enantiomer is expected to be substantially less active or inactive as an SMYD2 inhibitor. For this reason, it can serve as a valuable negative control in experiments to demonstrate that the observed effects of the (S)-enantiomer are due to specific SMYD2 inhibition.[6]
Q2: How should I prepare and store this compound stock solutions?
For optimal results, follow these guidelines for preparation and storage:
-
Solvent: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and experimental outcomes.
Q3: What is the difference between this compound and (S)-BAY-598?
This compound and (S)-BAY-598 are enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.[1][9] While they have the same chemical formula and connectivity, their three-dimensional arrangement is different. This difference in stereochemistry can lead to significant differences in their biological activity, as molecular targets like enzymes are often highly stereoselective.[1][2][4] In the case of BAY-598, the (S)-enantiomer is the potent inhibitor of SMYD2, while the (R)-enantiomer is considered the inactive or significantly less active counterpart.[5][6]
Troubleshooting Guide
Problem 1: I am observing unexpected biological activity with this compound in my cellular assays.
-
Possible Cause 1: Chiral Impurity Your sample of this compound may contain a small amount of the highly active (S)-enantiomer as an impurity. Even a minor contamination can lead to noticeable biological effects, especially at higher concentrations.
-
Suggested Solution:
-
Verify the chiral purity of your this compound sample through analytical techniques such as chiral HPLC.
-
If you suspect contamination, consider obtaining a new batch of the compound with a guaranteed high enantiomeric excess.
-
Always include the active (S)-enantiomer as a positive control and a vehicle-only (e.g., DMSO) as a negative control in your experiments to accurately interpret your results.
-
-
Possible Cause 2: Off-Target Effects At higher concentrations, small molecule inhibitors can exhibit off-target effects that are independent of their intended target.[10] While this compound is expected to be inactive against SMYD2, it may interact with other cellular components at high micromolar concentrations.
-
Suggested Solution:
-
Perform a dose-response experiment over a wide range of concentrations to determine the threshold for the observed activity.
-
Compare the cellular phenotype induced by this compound with that of the active (S)-enantiomer. A different phenotype may suggest an off-target effect.
-
Consider using target engagement assays to confirm that the observed effects are not due to SMYD2 inhibition.
-
Problem 2: My IC50 values for this compound are inconsistent between experiments.
-
Possible Cause 1: Experimental Variability IC50 values are highly sensitive to experimental conditions.[11][12][13][14] Variations in cell density, serum concentration in the media, incubation time, and even the specific assay used can all contribute to variability in the measured IC50.[11][14]
-
Suggested Solution:
-
Standardize your experimental protocols. Ensure that cell seeding density, serum percentage, and treatment duration are consistent across all experiments.
-
Be aware that different cytotoxicity or cell viability assays (e.g., MTT, Alamar Blue, Trypan Blue) can yield different IC50 values.[14] Use the same assay for all comparative experiments.
-
The table below summarizes how different parameters can influence IC50 values.
-
| Parameter | Effect on Apparent IC50 | Rationale |
| Cell Density | Higher density may increase IC50 | A higher number of cells can metabolize the compound more rapidly or require more compound to achieve the same effect.[11] |
| Serum Concentration | Higher serum may increase IC50 | The compound may bind to serum proteins like albumin, reducing its free concentration and availability to cells.[11] |
| Incubation Time | Longer incubation may decrease IC50 | Longer exposure to the compound can lead to a greater cumulative effect.[11] |
| Assay Type | Varies | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity), which can be affected differently by the compound.[14] |
-
Possible Cause 2: Compound Instability or Precipitation this compound, like many small molecules, may have limited solubility or stability in aqueous cell culture media, especially at higher concentrations.[15] Precipitation of the compound can lead to a lower effective concentration and thus inconsistent results.
-
Suggested Solution:
-
Visually inspect your culture wells for any signs of compound precipitation, especially at the highest concentrations.
-
Prepare fresh dilutions of the compound from a frozen stock for each experiment.
-
Consider using a formulation with improved solubility if precipitation is a persistent issue.
-
Problem 3: I am not seeing a clear difference between this compound and (S)-BAY-598 in my Western blot for the downstream target.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time You may not be using a high enough concentration of the active (S)-enantiomer or a long enough incubation time to see a significant reduction in the downstream target.
-
Suggested Solution:
-
Perform a dose-response and time-course experiment with the active (S)-BAY-598 to determine the optimal conditions for inhibiting the SMYD2 pathway in your cell line.
-
Ensure you are using a concentration of (S)-BAY-589 that is well above its cellular IC50 for target inhibition.
-
-
Possible Cause 2: Issues with the Western Blot Protocol Common issues with Western blotting, such as poor antibody quality, insufficient protein loading, or problems with protein transfer, can obscure the results.[16][17][18][19]
-
Suggested Solution:
-
Follow a validated Western blot protocol, such as the one detailed below.
-
Always include a positive control (e.g., cells treated with a known inhibitor of the pathway) and a negative control (vehicle-treated cells).
-
Ensure your primary antibody is specific for the target of interest and that your secondary antibody is appropriate.
-
Detailed Experimental Protocol: Western Blot for Target Inhibition
-
Cell Seeding and Treatment:
-
Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound, (S)-BAY-598 (positive control), and vehicle (negative control) at the desired concentrations for the determined amount of time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and image the blot using a chemiluminescence detection system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Simplified signaling pathway of SMYD2 and the inhibitory action of BAY-598 enantiomers.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomer - Wikipedia [en.wikipedia.org]
- 10. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 11. researchgate.net [researchgate.net]
- 12. BiochemSphere [biochemicalsci.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. biocompare.com [biocompare.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 19. bosterbio.com [bosterbio.com]
Technical Support Center: (R)-BAY-598 and (S)-BAY-598 (SMYD2 Inhibitor)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-BAY-598 and its active enantiomer, (S)-BAY-598, a potent and selective inhibitor of the protein lysine methyltransferase SMYD2.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and (S)-BAY-598?
A1: (S)-BAY-598 is the potent, biologically active inhibitor of SMYD2, with a reported IC50 of 27 nM in biochemical assays.[1] this compound is the inactive enantiomer, exhibiting significantly weaker activity against SMYD2 (IC50 = 1.7 µM).[1] Therefore, this compound should be used as a negative control in your experiments to distinguish specific effects of SMYD2 inhibition from off-target or compound-related effects.
Q2: What is the mechanism of action of (S)-BAY-598?
A2: (S)-BAY-598 is a substrate-competitive inhibitor of SMYD2.[1] It binds to the substrate-binding site of SMYD2, preventing it from methylating its target proteins. One of the key non-histone substrates of SMYD2 is the tumor suppressor protein p53.[1] SMYD2 methylates p53 at lysine 370 (K370), which is thought to inhibit its transcriptional activity and pro-apoptotic functions.[1] By inhibiting SMYD2, (S)-BAY-598 can prevent p53 methylation, potentially leading to increased p53 activity and apoptosis in cancer cells. Other known substrates of SMYD2 include histone H3 and AHNAK.
Q3: In which cell lines can I expect to see an anti-proliferative effect with (S)-BAY-598?
A3: As a single agent, (S)-BAY-598 has shown limited anti-proliferative effects in a broad range of cancer cell lines. In a large screen of 240 different cancer cell lines, only about 9% of the cell lines showed an anti-proliferative response with an IC50 value below 10 µM after 10 days of treatment.[1] The sensitive cell lines did not belong to a specific tissue of origin.[1]
Q4: Can the efficacy of (S)-BAY-598 be enhanced?
A4: Yes, studies have shown that (S)-BAY-598 can act synergistically with other anti-cancer agents. For example, in non-small cell lung cancer (NSCLC) cell lines A549 and H460, (S)-BAY-598 in combination with doxorubicin resulted in a significant synergistic reduction in cell viability.[2] This suggests that the therapeutic potential of (S)-BAY-598 may be more prominent in combination therapies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or target methylation. | Use of the inactive (R)-enantiomer: You may be using this compound, the inactive control. | Verify the enantiomer: Ensure you are using (S)-BAY-598 for inhibiting SMYD2 activity. Use this compound as a negative control. |
| Low SMYD2 expression or activity in the cell line: The cell line you are using may not rely on SMYD2 for proliferation. | Assess SMYD2 expression: Check the expression level of SMYD2 in your cell line of choice via Western Blot or qPCR. Consider using a cell line known to have high SMYD2 expression. | |
| Insufficient incubation time: The phenotypic effects of inhibiting a methyltransferase can take time to manifest. | Extend incubation time: For proliferation assays, consider longer incubation periods (e.g., up to 10 days) to allow for the translation of demethylation into a cellular phenotype.[1] | |
| Compound instability or degradation: The compound may not be stable under your experimental conditions. | Prepare fresh solutions: Always prepare fresh working solutions of (S)-BAY-598 from a frozen stock. | |
| High background in Western Blot for methylated p53. | Non-specific antibody binding: The antibody may be cross-reacting with other proteins. | Optimize antibody concentration: Perform a titration of your primary antibody to find the optimal concentration. |
| Inappropriate blocking buffer: Milk-based blockers can interfere with the detection of some post-translational modifications. | Use BSA for blocking: Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of non-fat dry milk. | |
| Inconsistent IC50 values between experiments. | Variability in cell seeding density: Different starting cell numbers can affect the final readout. | Standardize cell seeding: Ensure consistent cell seeding density across all experiments and plates. |
| Compound precipitation: The compound may be precipitating out of the media at higher concentrations. | Check solubility: Visually inspect the media for any signs of precipitation after adding the compound. |
Data Presentation
Table 1: In Vitro Activity of (S)-BAY-598 and this compound
| Compound | Target/Cell Line | Assay | IC50 | Reference |
| (S)-BAY-598 | SMYD2 (biochemical) | Scintillation Proximity Assay | 27 nM | [1] |
| This compound | SMYD2 (biochemical) | Scintillation Proximity Assay | 1.7 µM | [1] |
| (S)-BAY-598 | A549 (NSCLC) | Cell Viability (48h, +Doxorubicin) | 24.12 nM | [2] |
| (S)-BAY-598 | H460 (NSCLC) | Cell Viability (48h, +Doxorubicin) | 31.72 nM | [2] |
Note: A screen of 240 cancer cell lines indicated that the majority are insensitive to single-agent (S)-BAY-598 treatment, with only ~9% showing an IC50 < 10 µM.[1]
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the effect of (S)-BAY-598 on the viability of adherent cell lines.
Materials:
-
(S)-BAY-598 and this compound (as a negative control)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (S)-BAY-598 and this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours, 72 hours, or longer for slow-growing cells).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53K370me1
This protocol is for detecting changes in the methylation of p53 at lysine 370.
Materials:
-
Cell line of interest
-
(S)-BAY-598 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against p53K370me1
-
Primary antibody against total p53 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat cells with (S)-BAY-598, this compound, or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p53K370me1 and anti-total p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p53K370me1 signal to the total p53 signal.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Cell line of interest
-
(S)-BAY-598 and this compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for the viability assay. Include positive and negative controls for apoptosis.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a cell viability assay performed in parallel if desired.
Visualizations
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-BAY-598 Long-Term Studies
This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing the toxicity of (R)-BAY-598 during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the potential long-term toxicity of this compound?
A1: Initial assessment should begin with in vitro toxicity assays to establish a preliminary safety profile before proceeding to in vivo studies.[1] Generic in vitro assays can provide an overview of a drug's most significant risk factors, such as genetic toxicity.[1] It is recommended to use human-based cellular systems, such as induced pluripotent stem cell (iPSC)-derived cells or organoids, for early insights into potential toxicity.[2] Following in vitro analysis, dose range-finding studies in animal models are crucial to identify the maximum tolerated dose (MTD) and to observe any acute toxic effects.[3]
Q2: How do we establish a safe dose for chronic exposure studies?
A2: To establish a safe dose for chronic studies, a thorough dose-response assessment is necessary.[4] This typically involves identifying the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no significant adverse effects are observed.[4][5] For chronic non-carcinogenic effects, regulatory bodies like the U.S. Environmental Protection Agency (EPA) calculate a Reference Dose (RfD) based on the NOAEL. Chronic toxicity studies should use at least three dose levels to establish a dose-response relationship, with the highest dose eliciting some toxicity and the lowest dose showing no toxicity.[6]
Q3: Our in vitro assays indicated low cytotoxicity for this compound, but we are observing significant toxicity in our long-term in vivo studies. Why the discrepancy?
A3: Discrepancies between in vitro and in vivo toxicity are common because in vitro models cannot fully replicate the complex environment of a living organism.[7] Factors contributing to this difference include drug metabolism (where the compound may be converted into a toxic metabolite), drug distribution to sensitive tissues, and the host's immune response.[7] Animal models are efficient at detecting direct, dose-dependent liver toxicity (intrinsic DILI), which may not be apparent in simple cell cultures.[8] More advanced in vitro models, such as 3D spheroids and organ-on-a-chip technologies, can offer better correlation with in vivo responses.[9]
Q4: What strategies can be employed to mitigate the observed toxicity of this compound in long-term studies?
A4: Several strategies can be used to mitigate toxicity. One primary approach is to modify the drug's formulation.[7] Changing the formulation can alter the pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be linked to toxic effects.[10] Techniques like reducing particle size to the nanometer scale or using amorphous solid dispersions can improve bioavailability and may alter toxicity profiles. Another strategy is dose optimization, which involves carefully selecting a dose that maintains efficacy while minimizing adverse effects.[3]
Q5: What is the purpose of a recovery group in a long-term toxicity study?
A5: A recovery group consists of animals that are administered this compound and then monitored for a period after dosing has ceased.[2] This group is essential for determining whether the observed toxic effects are reversible or irreversible.[2] Data from recovery groups provides crucial information for safety assessment and can influence the design of clinical trials.[3] Optimizing the use of recovery animals, such as including them in fewer dose groups, is a way to refine animal use in research.[11]
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Morbidity in Animal Models
Possible Causes and Troubleshooting Steps:
-
Formulation or Vehicle Toxicity: The vehicle used to deliver this compound may have its own toxic effects.[7]
-
Rapid Administration or High Cmax: Rapid absorption can lead to acute toxicity due to high peak plasma concentrations.
-
Action: Modify the route or rate of administration. Consider a formulation that provides a slower release profile to reduce Cmax while maintaining the desired exposure (AUC).[10]
-
-
Animal Model Sensitivity: The specific strain, age, or health status of the animal model can influence its susceptibility to the compound.[7]
-
Action: Review the literature for the selected animal model's known sensitivities. Ensure the animals are healthy and sourced from a reputable supplier.
-
Issue 2: Signs of Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)
Possible Causes and Troubleshooting Steps:
-
Bioactivation into Toxic Metabolites: The liver may metabolize this compound into a reactive metabolite that causes cellular damage, a common cause of drug-induced liver injury (DILI).[7][8]
-
Action: Conduct metabolic profiling to identify major metabolites of this compound. Test the toxicity of these metabolites in vitro. Advanced in vitro models like micropatterned co-cultures of hepatocytes and stromal cells can help investigate complex DILI mechanisms.[13]
-
-
Compound Accumulation: The compound or its metabolites may accumulate in specific organs, leading to localized damage.
-
Action: Perform pharmacokinetic analysis on key tissues to determine the concentration of this compound and its metabolites.
-
-
Dose-Dependent Effect: The observed toxicity may only occur above a certain exposure threshold.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Data for this compound in a 28-Day Rodent Study
| Dose Group (mg/kg/day) | Number of Animals (M/F) | Mortality | Key Clinical Signs | Serum ALT (U/L) Change from Control |
| 0 (Vehicle) | 10/10 | 0/20 | None Observed | - |
| 50 | 10/10 | 0/20 | None Observed | +5% |
| 150 | 10/10 | 1/20 | Lethargy, ruffled fur in 3 animals | +45% |
| 450 | 10/10 | 5/20 | Severe lethargy, weight loss >15% | +250% |
Table 2: Hypothetical Comparative Toxicity of this compound Formulations (150 mg/kg/day for 90 Days)
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Incidence of Gastric Ulcers | Mean Serum Creatinine (mg/dL) |
| Aqueous Suspension | 1250 | 8500 | 40% | 0.85 |
| Lipid Nanoparticle | 780 | 8350 | 10% | 0.62 |
| Amorphous Solid Dispersion | 950 | 9100 | 25% | 0.75 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate HepG2 cells (or other relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Chronic Toxicity Study (90-Day Rodent Model)
-
Animal Model: Use a standardized rodent strain (e.g., Sprague-Dawley rats), 6-8 weeks old, with equal numbers of males and females (n=10-15 per group).
-
Dose Groups: Based on dose-range finding studies, establish at least three dose levels (low, mid, high) and a concurrent vehicle control group.[6] The high dose should produce minimal toxicity, while the low dose should show no adverse effects.[6]
-
Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.
-
Monitoring: Conduct daily clinical observations and record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood samples at pre-determined intervals (e.g., Day 30 and Day 90) for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Record organ weights and collect tissues for histopathological examination.
-
Recovery Group: Include a recovery group at the high dose and control levels, which will be monitored for an additional 28 days after the last dose to assess the reversibility of any findings.[2]
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.
Caption: General experimental workflow for toxicity assessment and mitigation.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. fiveable.me [fiveable.me]
- 5. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection, Elimination, Mitigation, and Prediction of Drug-Induced Liver Injury in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. Advancing predictive toxicology: overcoming hurdles and shaping the future - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00257A [pubs.rsc.org]
- 10. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Stereoisomeric Purity of (R)-BAY-598
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stereoisomeric purity of (R)-BAY-598 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of BAY-598?
A1: The primary methods for resolving the enantiomers of BAY-598 are preparative chiral High-Performance Liquid Chromatography (HPLC) and preparative chiral Supercritical Fluid Chromatography (SFC).[1] These techniques utilize a chiral stationary phase (CSP) to differentially interact with the (R) and (S) enantiomers, allowing for their separation.
Q2: Which enantiomer of BAY-598 is the active inhibitor of SMYD2?
A2: The (S)-enantiomer of BAY-598 is the potent inhibitor of the protein lysine methyltransferase SMYD2.[2][3][4] The (R)-enantiomer is considered the inactive or significantly less active counterpart.
Q3: Is the stereocenter of BAY-598 stable?
A3: The pyrazoline stereocenter of BAY-598 and its analogs is stable to racemization under neutral aqueous conditions (pH 7) and in mouse and human plasma at 37°C for at least 48 hours.[1] However, racemization can occur under basic conditions, especially when heated, for example, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) with microwave irradiation.[1]
Q4: How can I determine the enantiomeric excess (% ee) of my this compound sample?
A4: The enantiomeric excess can be determined using several analytical techniques:
-
Chiral HPLC: This is the most common and reliable method, using a chiral column to separate the enantiomers and integrating the peak areas to calculate the ratio.
-
Chiral SFC: Similar to chiral HPLC, this method offers faster separations and is also widely used.
-
NMR Spectroscopy: This technique can be used with the addition of a chiral solvating agent (CSA) or a chiral shift reagent. These reagents form transient diastereomeric complexes with the enantiomers, which results in distinguishable signals in the NMR spectrum that can be integrated.[5]
Q5: What is a suitable negative control for in vitro or in vivo experiments with (S)-BAY-598?
A5: The enantiomer, this compound, can be used as a negative control in biological experiments to demonstrate that the observed effects are specific to the (S)-enantiomer and not due to off-target effects of the chemical scaffold.
Troubleshooting Guides
Chiral HPLC and SFC Separation Issues
| Issue | Potential Cause | Recommended Solution |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based like cellulose or amylose derivatives). |
| Suboptimal mobile phase composition. | For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage and any additives.[6] | |
| Incorrect flow rate. | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution.[6] | |
| Inappropriate temperature. | Temperature can significantly affect chiral recognition. Experiment with temperatures both above and below ambient (e.g., 15°C to 40°C) to find the optimal condition.[7] | |
| Peak tailing | Secondary interactions with the stationary phase. | For basic compounds like BAY-598, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape. |
| Column contamination or degradation. | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. | |
| Irreproducible retention times | Insufficient column equilibration. | Chiral stationary phases may require longer equilibration times than achiral columns, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting a sequence of injections. |
| Fluctuations in temperature. | Use a column oven to maintain a stable temperature.[6] | |
| Mobile phase variability. | Prepare fresh mobile phase for each analysis and ensure accurate and consistent composition. | |
| Racemization during analysis | Basic conditions in the mobile phase or sample preparation. | Ensure that the mobile phase and sample diluent are neutral or slightly acidic. Avoid basic additives if racemization is suspected.[1] |
NMR for Enantiomeric Excess Determination Issues
| Issue | Potential Cause | Recommended Solution |
| No separation of enantiomeric signals | Ineffective chiral solvating agent (CSA). | Screen different CSAs. For amine-containing compounds like BAY-598, BINOL-derived phosphoric acids or other acidic CSAs may be effective. |
| Insufficient concentration of CSA. | Titrate the CSA concentration to find the optimal ratio of CSA to analyte. An excess of the CSA is often required. | |
| Inappropriate solvent. | The solvent can significantly impact the non-covalent interactions required for signal separation. Screen different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃CN). | |
| Broad or poorly resolved signals | Poor sample preparation. | Ensure the NMR sample is free of particulate matter and has the appropriate concentration. |
| Dynamic exchange processes. | Lowering the temperature of the NMR experiment can sometimes sharpen the signals by slowing down the exchange between the free and complexed states. |
Experimental Protocols
Proposed Starting Method for Chiral HPLC Separation of BAY-598 Enantiomers
This proposed method is based on a published protocol for a structurally similar aminopyrazoline compound.[4] Optimization will likely be required.
| Parameter | Condition |
| Column | Chiralpak® ID (3 µm, 100 mm x 4.6 mm) |
| Mobile Phase | n-Hexane / Ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C (or ambient) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax of BAY-598) |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve sample in mobile phase at a concentration of ~1 mg/mL. |
Proposed Starting Method for Chiral SFC Separation of BAY-598 Enantiomers
Chiral SFC is a powerful alternative to HPLC, often providing faster separations.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol or Ethanol) |
| Gradient | Start with a screening gradient of 5% to 40% co-solvent over 5-10 minutes. |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 120-150 bar |
| Temperature | 35-40 °C |
| Detection | UV at an appropriate wavelength |
General Protocol for Enantiomeric Excess Determination by ¹H NMR
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) to a known concentration (e.g., 10-20 mM).
-
In a separate vial, prepare a stock solution of a suitable chiral solvating agent (CSA), for example, (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a BINOL-derived phosphoric acid, in the same deuterated solvent.
-
-
Complex Formation:
-
Transfer a precise volume of the BAY-598 solution to an NMR tube.
-
Add an appropriate amount of the CSA solution. A 1:1 to 1:2 molar ratio of analyte to CSA is a good starting point.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved signal of BAY-598 that splits into two distinct peaks in the presence of the CSA. Protons near the stereocenter are most likely to show separation.
-
Carefully integrate the two separated signals corresponding to the (R) and (S) enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Visualizations
Caption: Workflow for the chiral separation and purification of this compound.
Caption: Troubleshooting decision tree for poor chiral separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of (R)-BAY-598 in experimental setups
Welcome to the technical support center for (R)-BAY-598. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the less active enantiomer of (S)-BAY-598, a potent and selective inhibitor of the lysine N-methyltransferase SMYD2. It is often used as a negative control in experiments to demonstrate the specificity of the effects observed with the active (S)-enantiomer.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀Cl₂F₂N₆O₃ | [1] |
| Molecular Weight | 525.34 g/mol | |
| Purity | ≥98% | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Storage (Solid) | Store at -20°C for up to 4 years. | [1][2] |
| Storage (In Solvent) | Store at -80°C for up to 1 year. | [2] |
Q2: What are the primary factors that can cause degradation of this compound?
While specific degradation pathways for this compound are not extensively published, based on the general chemical stability of small molecules and information about its active enantiomer, the primary factors of concern are:
-
pH: The active (S)-enantiomer is stable at neutral pH (pH 7) but can undergo racemization under basic conditions, especially with energy input like microwave irradiation. It is crucial to maintain appropriate pH in your experimental buffers.
-
Temperature: Elevated temperatures can accelerate the degradation of small molecules.
-
Light: Exposure to UV or even ambient light can cause photodegradation of photosensitive compounds.
-
Oxidation: Reactive oxygen species in the experimental environment can lead to oxidative degradation.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, follow these guidelines for preparing and storing this compound solutions:
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare stock solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -80°C.
-
Handling: When preparing working solutions, allow the stock solution to thaw completely at room temperature and vortex gently to ensure it is fully dissolved before dilution.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of this compound in Cellular Assays
If you observe inconsistent results or a lack of expected inactivity from this compound as a negative control, it could be due to degradation.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound from a new vial of solid compound.
-
Rationale: The existing stock solution may have degraded due to improper storage or handling.
-
-
Assess pH of Experimental Media:
-
Action: Measure the pH of your cell culture media or assay buffer after all components have been added.
-
Rationale: The pyrazoline stereocenter of the active enantiomer is sensitive to basic conditions. Although this compound is the inactive enantiomer, similar instability could affect its structural integrity and lead to unforeseen off-target effects.
-
-
Minimize Light Exposure:
-
Action: Protect your solutions and experimental setup from light by using amber vials and minimizing exposure to ambient light during preparation and incubation.
-
Rationale: To prevent potential photodegradation.
-
-
Control for Temperature Effects:
-
Action: Avoid exposing this compound solutions to high temperatures. Use pre-warmed media for dilutions immediately before adding to cells.
-
Rationale: Thermal degradation can occur at elevated temperatures over time.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)
The presence of unexpected peaks during analytical characterization of your experimental samples containing this compound can indicate degradation.
Troubleshooting Steps:
-
Perform Forced Degradation Studies:
-
Action: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, heat, and light) to intentionally induce degradation. Analyze the stressed samples by HPLC or LC-MS to identify potential degradation products.
-
Rationale: This helps to create a degradation profile and identify if the unexpected peaks in your experimental samples correspond to known degradants.
-
-
Review Experimental Protocol for Potential Incompatibilities:
-
Action: Check if any reagents in your assay buffer could be reacting with this compound.
-
Rationale: Certain additives or high concentrations of other compounds could promote degradation.
-
Experimental Protocols
Protocol: Preparation of this compound Working Solutions
-
Remove one aliquot of the 100 mM this compound stock solution in DMSO from -80°C storage.
-
Allow the vial to thaw completely at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentrations.
-
Use the working solutions immediately. Do not store diluted aqueous solutions of this compound.
Visualizations
Experimental Workflow for Using this compound
Caption: General experimental workflow for handling this compound.
Signaling Pathways Associated with SMYD2 Inhibition
This compound is the inactive enantiomer, while the active (S)-BAY-598 inhibits SMYD2, which is known to be involved in several signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for designing experiments where this compound serves as a negative control.
Caption: Key signaling pathways modulated by SMYD2 activity.
References
Technical Support Center: (R)-BAY-598 and Drug Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-BAY-598. A critical clarification regarding the molecular target of this compound is addressed, followed by potential mechanisms of resistance and experimental approaches to investigate them.
Initial Clarification: The Target of this compound
Initial research indicates a potential misunderstanding regarding the primary target of this compound. This compound is a potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2) , a protein lysine methyltransferase, not an Mcl-1 inhibitor.[1][2][3][4][5][6][7][8] SMYD2 has been implicated in cancer through the methylation of both histone and non-histone proteins, such as the tumor suppressor p53.[2][5][9] Inhibition of SMYD2 can affect gene transcription and signaling pathways, making it a target for cancer therapy.[3][4]
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[10][11][12] It plays a crucial role in cell survival and resistance to chemotherapy.[11][13][14] While Mcl-1 is a critical target in cancer drug development, it is not the direct target of this compound.
This guide will focus on addressing resistance mechanisms relevant to SMYD2 inhibition by this compound and will also provide information on resistance to Mcl-1 inhibitors for a comprehensive understanding of resistance in related therapeutic areas.
Part 1: Troubleshooting Resistance to the SMYD2 Inhibitor this compound
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a substrate-competitive inhibitor of SMYD2.[1][4][5] It binds to the substrate-binding site of SMYD2, preventing it from methylating its target proteins, such as p53 at lysine 370.[2][5] This inhibition can lead to increased p53-mediated cell-cycle arrest and apoptosis.[2]
Q2: We are observing reduced efficacy of this compound in our cell line over time. What are the potential reasons?
Reduced efficacy can be due to several factors, including:
-
Acquired resistance: Cancer cells may develop mechanisms to overcome the effects of the inhibitor.
-
Cell line heterogeneity: A subpopulation of cells with intrinsic resistance may be selected for during treatment.
-
Experimental variability: Issues with compound stability, cell culture conditions, or assay performance can lead to inconsistent results.
Q3: What are the known or theoretical resistance mechanisms to SMYD2 inhibitors like this compound?
While specific clinical resistance mechanisms to this compound are not yet extensively documented, potential mechanisms based on principles of drug resistance include:
-
Target alteration: Mutations in the SMYD2 gene that alter the drug-binding site could prevent this compound from effectively inhibiting the enzyme.
-
Target overexpression: Increased expression of SMYD2 may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of SMYD2. For example, pathways that promote cell survival and proliferation independent of the p53 pathway could be upregulated.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound.
-
Alterations in downstream effector pathways: Changes in proteins downstream of SMYD2, such as p53 or its targets, could render the cells less sensitive to the effects of SMYD2 inhibition.
Troubleshooting Guide
This guide provides a structured approach to investigating reduced sensitivity to this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in IC50 of this compound in a cell line with continuous exposure. | Acquired resistance through genetic or epigenetic changes. | 1. Sequence the SMYD2 gene in resistant cells to check for mutations in the drug-binding domain.2. Perform quantitative PCR (qPCR) or Western Blotting to assess SMYD2 expression levels.3. Conduct RNA-seq or proteomic analysis to identify upregulated survival pathways.4. Investigate the expression and activity of drug efflux pumps. |
| Inconsistent results between experiments. | Experimental variability. | 1. Confirm the stability and concentration of your this compound stock solution. 2. Standardize cell culture conditions, including cell density and passage number.3. Validate your cell viability assay with appropriate positive and negative controls. |
| This compound is effective in vitro but shows limited efficacy in vivo. | Pharmacokinetic or pharmacodynamic issues. | 1. Assess the in vivo stability and bioavailability of this compound. 2. Measure the intratumoral concentration of the drug. 3. Analyze the methylation status of SMYD2 targets in tumor tissue to confirm target engagement. |
Data Presentation: Hypothetical IC50 Shift in a Resistant Cell Line
The following table illustrates a hypothetical shift in the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line that has developed resistance.
| Cell Line | Treatment History | This compound IC50 (nM) | Fold Change in IC50 |
| Parental Line | None | 50 | 1 |
| Resistant Subclone | Continuous exposure to this compound for 3 months | 500 | 10 |
Experimental Protocols
1. Western Blotting for SMYD2 and p53 Methylation
-
Objective: To assess the expression of SMYD2 and the methylation status of its substrate, p53.
-
Methodology:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-SMYD2, anti-monomethyl-p53 (Lys370), anti-total p53, anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the IC50 of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Visualizations
Caption: The signaling pathway of the SMYD2 inhibitor this compound.
Caption: Experimental workflow for investigating resistance to this compound.
Part 2: Addressing Resistance to Mcl-1 Inhibitors
For researchers interested in Mcl-1, this section provides a brief overview of resistance mechanisms to Mcl-1 inhibitors.
FAQs on Mcl-1 Inhibitor Resistance
Q1: Why is Mcl-1 an important target in cancer?
Mcl-1 is an anti-apoptotic protein that is frequently overexpressed in various cancers.[11] Its overexpression can lead to resistance to conventional chemotherapies and targeted agents.[11][14]
Q2: What are the common mechanisms of resistance to Mcl-1 inhibitors?
Resistance to Mcl-1 inhibitors can arise from:
-
Upregulation of other anti-apoptotic Bcl-2 family proteins: Increased expression of proteins like Bcl-2 or Bcl-xL can compensate for the inhibition of Mcl-1, allowing cancer cells to survive.[15]
-
Mutations in Mcl-1: Similar to other targeted therapies, mutations in the MCL1 gene can alter the drug-binding site.
-
Activation of pro-survival signaling pathways: Pathways that promote cell survival, such as the PI3K/AKT or MAPK pathways, can be activated to counteract the pro-apoptotic effects of Mcl-1 inhibition.
-
Influence of the tumor microenvironment: Soluble factors and direct cell-cell contact within the tumor microenvironment can confer resistance to Mcl-1 inhibitors.[15]
Strategies to Overcome Mcl-1 Inhibitor Resistance
-
Combination therapy: Combining Mcl-1 inhibitors with inhibitors of other anti-apoptotic proteins (e.g., venetoclax, a Bcl-2 inhibitor) has shown promise in overcoming resistance.[15][16]
-
Targeting upstream signaling pathways: Inhibiting pathways that regulate Mcl-1 expression or stability can enhance the efficacy of Mcl-1 inhibitors.
-
Modulating the tumor microenvironment: Strategies to disrupt the protective signals from the tumor microenvironment may sensitize cancer cells to Mcl-1 inhibition.
Caption: Overview of resistance mechanisms to Mcl-1 inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]
- 8. medkoo.com [medkoo.com]
- 9. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MCL1 - Wikipedia [en.wikipedia.org]
- 13. Structure-Function Analysis of the Mcl-1 Protein Identifies a Novel Senescence-regulating Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating SMYD2 Target Engagement of (S)-BAY-598
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of the SMYD2 inhibitor, (S)-BAY-598.
Frequently Asked Questions (FAQs)
Q1: What is the active enantiomer of BAY-598 for SMYD2 inhibition?
A1: The (S)-enantiomer, (S)-BAY-598, is the potent and active inhibitor of SMYD2. The (R)-enantiomer, (R)-BAY-598, exhibits significantly lower inhibitory activity. It is crucial to use the (S)-enantiomer for target validation studies.
Q2: What is the cellular potency of (S)-BAY-598 against SMYD2?
A2: (S)-BAY-598 has a cellular IC50 of approximately 58 nM for the inhibition of p53 methylation in HEK293T cells overexpressing FLAG-tagged SMYD2 and FLAG-tagged p53.[1][2][3][4]
Q3: What are the primary methods to confirm SMYD2 target engagement of (S)-BAY-598 in cells?
A3: The primary methods include:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of (S)-BAY-598 to SMYD2 in intact cells by assessing the thermal stabilization of the protein upon ligand binding.
-
NanoBRET Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer.
-
Downstream Target Methylation Assay: This method involves monitoring the methylation status of known SMYD2 substrates, such as p53 or AHNAK, in response to (S)-BAY-598 treatment. A decrease in methylation indicates target engagement and inhibition of SMYD2's catalytic activity.[1][3]
Q4: Is there a commercially available NanoBRET tracer for SMYD2?
A4: Currently, a specific, ready-to-use NanoBRET tracer for SMYD2 is not commercially available. Researchers would likely need to develop a custom tracer by conjugating a suitable fluorescent dye to a known SMYD2 binder, or collaborate with a service provider for custom assay development.
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| Biochemical IC50 | 27 nM | In vitro methylation of p53K370 | N/A | [5] |
| Cellular IC50 | 58 nM | Inhibition of overexpressed p53 methylation | HEK293T | [1][3] |
| This compound IC50 | 1.7 µM | In vitro methylation assay | N/A | |
| Selectivity | >100-fold vs. other methyltransferases | Panel of 32 other methyltransferases | N/A | [4] |
Experimental Protocols & Troubleshooting
Cellular Thermal Shift Assay (CETSA)
Methodology
This protocol provides a general framework for performing CETSA to validate (S)-BAY-598 engagement with endogenous SMYD2. Optimization of heating temperatures and antibody concentrations is recommended for specific cell lines.
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., KYSE-150, which overexpresses SMYD2) and grow to 80-90% confluency.
-
Treat cells with varying concentrations of (S)-BAY-598 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include an unheated control (37°C).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble SMYD2 by Western blot using a specific anti-SMYD2 antibody.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | Insufficient compound concentration or incubation time. | Increase the concentration of (S)-BAY-598 and/or extend the incubation time. |
| Incorrect temperature range for the heat challenge. | Perform a wider temperature gradient to identify the optimal melting temperature of SMYD2 in your cell line. | |
| Weak or no SMYD2 signal | Low endogenous expression of SMYD2. | Use a cell line known to have high SMYD2 expression (e.g., KYSE-150) or consider using an overexpression system. Ensure the primary antibody is validated and used at the optimal concentration. |
| High background on Western blot | Non-specific antibody binding or insufficient blocking. | Optimize the antibody concentrations and blocking conditions. Ensure adequate washing steps. |
| Inconsistent results | Uneven heating, pipetting errors, or variations in cell density. | Use a calibrated thermal cycler for consistent heating. Ensure accurate pipetting and a homogenous cell suspension. |
NanoBRET™ Target Engagement Assay (Developmental Approach)
Methodology
-
Construct Generation:
-
Clone the human SMYD2 gene into a vector containing NanoLuc® (Nluc) luciferase at either the N- or C-terminus.
-
It is recommended to create both N- and C-terminal fusion constructs to determine the optimal orientation that does not interfere with protein function or inhibitor binding.
-
-
Tracer Development:
-
Synthesize a fluorescent tracer by conjugating a cell-permeable fluorescent dye (e.g., NanoBRET™ 590) to a known SMYD2 inhibitor. This may require medicinal chemistry expertise.
-
-
Assay Optimization:
-
Transfect cells (e.g., HEK293T) with the SMYD2-Nluc fusion construct.
-
Determine the optimal concentration of the fluorescent tracer that gives a robust BRET signal with minimal background.
-
Optimize the ratio of the SMYD2-Nluc construct to the tracer.
-
-
Target Engagement Measurement:
-
In a multi-well plate, add the transfected cells.
-
Add the optimized concentration of the fluorescent tracer.
-
Add varying concentrations of the unlabeled competitor compound, (S)-BAY-598.
-
Add the NanoBRET™ substrate and measure the donor (Nluc) and acceptor (tracer) emissions.
-
A decrease in the BRET signal upon addition of (S)-BAY-598 indicates displacement of the tracer and target engagement.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no BRET signal | Inefficient energy transfer due to poor tracer binding or incorrect fusion construct orientation. | Test both N- and C-terminal SMYD2-Nluc fusions. Synthesize and test different tracer designs. Ensure the tracer is cell-permeable. |
| Low expression of the SMYD2-Nluc fusion protein. | Optimize transfection conditions. | |
| High background signal | Non-specific binding of the tracer to cellular components. | Test the tracer in cells not expressing the SMYD2-Nluc construct to assess background binding. Modify the tracer structure to reduce non-specific interactions. |
| IC50 values differ from other assays | The tracer concentration is too high, leading to an underestimation of potency. | Use a tracer concentration at or below its apparent Kd for the target protein. |
| The compound or tracer has poor cell permeability. | Confirm cell permeability of your compounds and tracer through other methods. |
Downstream Target Methylation Assay (p53)
Methodology
This protocol describes how to assess SMYD2 target engagement by measuring the methylation of its substrate, p53, via Western blot.
-
Cell Culture and Treatment:
-
Use a cell line with detectable levels of p53. For robust signal, consider transiently overexpressing FLAG-tagged SMYD2 and FLAG-tagged p53 in a cell line like HEK293T.
-
Treat cells with increasing concentrations of (S)-BAY-598 for a sufficient duration (e.g., 24-48 hours) to observe changes in protein methylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for mono-methylated p53 at lysine 370 (p53K370me1).
-
Also, probe separate blots or strip and re-probe the same blot with antibodies against total p53 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and that the inhibitor does not affect total p53 levels.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or no p53K370me1 signal | Low endogenous levels of p53 methylation. | Use a cell line with higher SMYD2 activity or overexpress SMYD2 and p53. Ensure the p53K370me1 antibody is validated and sensitive. |
| No change in methylation with treatment | Insufficient inhibitor concentration or treatment time. | Increase the concentration of (S)-BAY-598 and/or extend the treatment duration. |
| The specific lysine residue is not a major SMYD2 target in the chosen cell line. | Confirm the literature for SMYD2 substrates in your cell model. Consider analyzing other known substrates like AHNAK. | |
| Changes in total p53 levels | The inhibitor may have off-target effects on p53 stability or expression. | Carefully normalize the methylated p53 signal to the total p53 signal. If total p53 levels are consistently altered, this may indicate a biological effect of SMYD2 inhibition or an off-target effect of the compound. |
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of SMYD Family Inhibitors: Focusing on the Potent and Selective (S)-BAY-598
For Researchers, Scientists, and Drug Development Professionals
The SET and MYND domain-containing (SMYD) family of protein lysine methyltransferases has emerged as a critical player in cellular regulation and a promising target class for therapeutic intervention, particularly in oncology. This guide provides a detailed, data-driven comparison of available inhibitors for the SMYD family, with a special focus on the highly potent and selective SMYD2 inhibitor, (S)-BAY-598. For clarity, it is important to note that the biologically active enantiomer is (S)-BAY-598, while the (R)-isomer is largely inactive.
SMYD2 Inhibitors: A Comparative Analysis
SMYD2 has been implicated in various cancers through its methylation of both histone and non-histone substrates, most notably the tumor suppressor p53.[1][2] Several small molecule inhibitors have been developed to target SMYD2, with (S)-BAY-598, LLY-507, and AZ505 being the most well-characterized.
Data Presentation: In Vitro and Cellular Potency of SMYD2 Inhibitors
The following table summarizes the inhibitory potency of key SMYD2 inhibitors based on available biochemical and cellular assay data.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Mechanism of Action | Key Substrate |
| (S)-BAY-598 | SMYD2 | 27 nM[2] | 58 nM (p53 methylation)[1] | Peptide-competitive, SAM-uncompetitive | p53 (Lys370) |
| LLY-507 | SMYD2 | <15 nM[3] | 0.6 µM (p53 methylation)[4] | Substrate-competitive | p53 (Lys370) |
| AZ505 | SMYD2 | 120 nM[5][6] | Not widely reported | Substrate-competitive | p53, Rb |
Selectivity Profile of SMYD2 Inhibitors
High selectivity is a crucial attribute for a chemical probe or a therapeutic candidate. (S)-BAY-598 has been profiled against a broad panel of methyltransferases and demonstrates exceptional selectivity for SMYD2.
| Inhibitor | Selectivity Highlights |
| (S)-BAY-598 | >100-fold selectivity for SMYD2 over a panel of 32 other methyltransferases. Weak inhibition of SMYD3 (IC50 > 1 µM).[1][2] |
| LLY-507 | >100-fold selective for SMYD2 over a broad range of methyltransferases and non-methyltransferase targets.[3][4] |
| AZ505 | >600-fold greater selectivity for SMYD2 over other tested histone methyltransferases, including SMYD3, DOT1L, and EZH2.[6] |
SMYD3 Inhibitors: An Overview
SMYD3 is another member of the family with significant oncogenic roles, primarily through the methylation of MAP3K2, a key component of the MAPK signaling pathway. Several potent inhibitors have been developed for SMYD3.
Data Presentation: In Vitro and Cellular Potency of SMYD3 Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Mechanism of Action | Key Substrate |
| EPZ031686 | SMYD3 | 3 nM[7][8] | 36 nM (MEKK2 methylation)[9][10] | Non-competitive (with SAM and MEKK2) | MAP3K2 |
| BAY-6035 | SMYD3 | 88 nM (MEKK2 peptide)[7][11] | 70 nM (MEKK2 methylation)[12] | Substrate-competitive | MAP3K2 |
| GSK2807 | SMYD3 | 130 nM (Ki = 14 nM)[7] | Not reported | SAM-competitive | Not specified |
| BCI-121 | SMYD3 | Not reported | Inhibits cancer cell proliferation[13] | Impairs SMYD3-substrate interaction | H4K5, H3K4 |
| SMYD3-IN-1 | SMYD3 | 11.7 nM[7] | Not reported | Irreversible | Not specified |
Inhibitors for Other SMYD Family Members (SMYD1, SMYD4, SMYD5)
As of late 2025, there is a notable lack of potent and selective chemical probes for SMYD1, SMYD4, and SMYD5. While some computational studies have aimed to identify potential SMYD1 inhibitors, no well-characterized, selective small molecules have been publicly disclosed for these family members.[14][15][16] Research into the biological functions of SMYD4 and SMYD5 is ongoing, with recent studies linking SMYD5 to ribosomal methylation and cancer.[17][18][19][20]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Biochemical Scintillation Proximity Assay (SPA) for SMYD2
This assay quantifies the enzymatic activity of SMYD2 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated p53 peptide substrate.
-
Reaction Setup: A reaction mixture is prepared containing recombinant SMYD2 enzyme, biotinylated p53 peptide (e.g., residues 361-380), and [³H]-SAM in an appropriate buffer (e.g., Tris-HCl, pH 9.0, with DTT and Triton X-100).
-
Inhibitor Addition: Test compounds, such as (S)-BAY-598, are added at varying concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for the methylation reaction to proceed.
-
Detection: Streptavidin-coated SPA beads are added to the reaction. The biotinylated p53 peptide binds to the beads, bringing the incorporated tritium in close proximity to the scintillant within the bead, which generates a light signal.
-
Data Analysis: The light signal is measured using a microplate scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular p53 Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block SMYD2-mediated p53 methylation in a cellular context.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transiently co-transfected with expression vectors for FLAG-tagged SMYD2 and FLAG-tagged p53.
-
Inhibitor Treatment: After transfection, the cells are treated with various concentrations of the SMYD2 inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody specific for mono-methylated p53 at lysine 370 (p53-K370me1). Antibodies against total p53 and a loading control (e.g., GAPDH or β-actin) are used for normalization.
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the concentration-dependent inhibition of p53 methylation and to calculate the cellular IC50.
Cellular MAP3K2 Methylation Assay (In-Cell Western) for SMYD3
This assay measures the inhibition of SMYD3-mediated methylation of its substrate MAP3K2 in cells.
-
Cell Culture and Transfection: HeLa cells are cultured in multi-well plates and co-transfected with plasmids expressing HA-tagged MAP3K2 and Flag-tagged SMYD3.
-
Compound Treatment: The transfected cells are treated with a dilution series of the SMYD3 inhibitor (e.g., EPZ031686) for a defined period (e.g., 20-24 hours).
-
Cell Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent-based buffer.
-
Antibody Incubation: The cells are incubated with a primary antibody specific for trimethylated MAP3K2 at lysine 260 and a normalization antibody (e.g., anti-HA for total MAP3K2).
-
Secondary Antibody and Detection: Infrared dye-conjugated secondary antibodies are used for detection. The fluorescence intensity in each well is read using an imaging system.
-
Data Analysis: The signal for methylated MAP3K2 is normalized to the signal for total MAP3K2. The cellular IC50 is calculated by plotting the normalized signal against the inhibitor concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SMYD5 methylation of rpL40 links ribosomal output to gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SMYD5 is a ribosomal methyltransferase that catalyzes RPL40 lysine methylation to enhance translation output and promote hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. SMYD5 methylation of rpL40 links ribosomal output to gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Specificity: A Comparative Guide to (R)-BAY-598 in Knockout Models
In the realm of targeted drug discovery and chemical biology, establishing the on-target specificity of a chemical probe is paramount. This guide provides a comparative analysis of (R)-BAY-598, the inactive enantiomer of the potent SMYD2 inhibitor (S)-BAY-598, and its utility in validating the specific effects of SMYD2 inhibition, particularly in the context of knockout models. This document is intended for researchers, scientists, and drug development professionals seeking to employ rigorous controls in their investigations of SMYD2-mediated signaling pathways.
The Role of this compound as a Negative Control
This compound serves as an essential negative control in experiments investigating the biological functions of SMYD2. Due to its stereochemistry, it exhibits significantly lower potency against SMYD2 compared to its active counterpart, (S)-BAY-598. This differential activity is leveraged to discern true on-target effects from potential off-target or non-specific cellular responses. The use of such a control is a critical component of the best practices for validating chemical probes, often used in concert with genetic knockdown or knockout approaches to build a compelling case for target engagement and downstream phenotypic consequences.
Comparative Performance Data
The primary measure of a chemical probe's utility is its potency and selectivity. The following table summarizes the in vitro inhibitory concentrations (IC50) of both (S)-BAY-598 and this compound against SMYD2, as well as a known off-target, Protease-Activated Receptor 1 (PAR1).
| Compound | Target | Biochemical IC50 | Cellular IC50 | Off-Target PAR1 IC50 |
| (S)-BAY-598 | SMYD2 | 27 nM[1] | ~60 nM[1] | 1.7 µM[1] |
| This compound | SMYD2 | 1.7 µM[1] | > 30 µM | > 30 µM[1] |
As the data illustrates, there is a greater than 50-fold difference in the biochemical potency between the two enantiomers against SMYD2[1]. This significant disparity in activity is the cornerstone of using this compound as a negative control. An ideal experimental design would demonstrate a biological effect with (S)-BAY-598 at concentrations where this compound is inactive, thus attributing the observed effect to SMYD2 inhibition.
Experimental Protocols for Specificity Validation
The following are detailed methodologies for key experiments that can be employed to validate the specificity of SMYD2 inhibition using (S)-BAY-598 in comparison to this compound, and in conjunction with SMYD2 knockout models.
Cellular p53 Methylation Assay
This assay directly measures the enzymatic activity of SMYD2 in a cellular context by quantifying the methylation of one of its key non-histone substrates, the tumor suppressor protein p53, at lysine 370.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., KYSE-150 esophageal cancer cells, which have high SMYD2 expression) to 70-80% confluency.
-
Compound Treatment: Treat cells with a dose-response of (S)-BAY-598 and this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 48-72 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1).
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image.
-
Strip and re-probe the membrane for total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Data Analysis: Quantify band intensities and calculate the ratio of p53K370me1 to total p53. A specific on-target effect is confirmed if (S)-BAY-598, but not this compound, causes a dose-dependent decrease in p53 methylation.
Cell Proliferation Assay
This assay assesses the impact of SMYD2 inhibition on cell growth and viability.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of (S)-BAY-598 and this compound.
-
Long-Term Culture: Incubate the plates for an extended period (e.g., 10 days) to allow for potential anti-proliferative effects to manifest[1].
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against compound concentration and determine the IC50 for proliferation inhibition. Specificity is demonstrated if (S)-BAY-598 shows a significantly lower IC50 than this compound.
Use of SMYD2 Knockout Cells for Target Validation
Employing a SMYD2 knockout (KO) cell line provides the most definitive genetic validation for the on-target action of a chemical probe.
Methodology:
-
Cell Lines: Utilize both the wild-type (WT) parental cell line and a previously generated and validated SMYD2 KO cell line.
-
Compound Treatment: Treat both WT and SMYD2 KO cells with (S)-BAY-598 at a concentration known to be effective (e.g., 1 µM).
-
Phenotypic Assay: Perform a relevant phenotypic assay where SMYD2 is hypothesized to play a role (e.g., measuring the expression of a downstream target gene like TMPRSS2, or assessing cell migration).
-
Data Analysis: Compare the effect of (S)-BAY-598 in the WT and KO cell lines. If the effect of (S)-BAY-598 is observed in the WT cells but is absent or significantly blunted in the SMYD2 KO cells, it strongly validates that the compound's effect is mediated through SMYD2.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SMYD2 signaling pathway and a typical experimental workflow for validating on-target effects.
Caption: The SMYD2 signaling pathway, illustrating the methylation of histone and non-histone substrates.
Caption: Experimental workflow for validating the on-target effects of (S)-BAY-598 using this compound and a SMYD2 knockout model.
References
Cross-Validation of (R)-BAY-598 Effects with siRNA Knockdown of SMYD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for interrogating the function of the protein methyltransferase SMYD2: the small molecule inhibitor (R)-BAY-598 and siRNA-mediated gene knockdown. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the appropriate tool for their specific experimental needs and in cross-validating their findings.
Introduction to SMYD2, this compound, and siRNA
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone and non-histone proteins.[1] Its dysregulation has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1]
This compound is a potent and selective, substrate-competitive inhibitor of SMYD2.[1] It represents the less active enantiomer, with the (S)-form being significantly more potent. However, for simplicity in literature, BAY-598 is often referred to generally. Studies have demonstrated its ability to inhibit SMYD2's methyltransferase activity both in biochemical assays and in cellular contexts.[2]
siRNA (small interfering RNA) technology offers a genetic approach to silence the expression of a target gene, in this case, SMYD2, at the mRNA level. This method is widely used for target validation and to study the phenotypic consequences of gene loss-of-function.
This guide will compare the effects of these two modalities on key cellular phenotypes and signaling pathways, providing a framework for cross-validation.
Comparative Data Presentation
The following tables summarize the quantitative data on the efficacy and effects of this compound and SMYD2 siRNA from various studies.
Table 1: Potency and Efficacy of this compound and SMYD2 siRNA
| Parameter | This compound | SMYD2 siRNA | Reference |
| Mechanism of Action | Reversible, substrate-competitive inhibition of methyltransferase activity | Post-transcriptional gene silencing via mRNA degradation | N/A |
| Biochemical IC50 | 1.7 µM | Not Applicable | [1] |
| Cellular IC50 (p53 methylation) | (S)-BAY-598: 58 nM | Not Applicable | N/A |
| Typical Working Concentration | 20 nM - 20 µM (depending on cell line and assay) | 10 - 100 nM | [2][3] |
| Time to Onset of Effect | Hours (inhibition of enzymatic activity) | 24 - 72 hours (for mRNA and protein depletion) | N/A |
| Duration of Effect | Dependent on compound half-life and cellular washout | Typically 48 - 96 hours, can be longer | N/A |
Table 2: Comparative Effects on Cellular Phenotypes and Signaling
| Cellular Process | Effect of this compound | Effect of SMYD2 siRNA Knockdown | Key Signaling Pathways Implicated | Reference |
| Cell Viability / Proliferation | Inhibition in a subset of cancer cell lines (e.g., A549, H460)[2] | Reduction in various cancer cell lines.[4] | JAK/STAT, NF-κB | [2][5] |
| Apoptosis | Can enhance doxorubicin-induced apoptosis.[1] | Knockdown can increase apoptosis in conjunction with chemotherapy.[1] | p53 pathway | [1] |
| STAT3 Phosphorylation | Decreased phosphorylation. | Decreased phosphorylation.[5][6] | JAK/STAT | [5][6] |
| TMPRSS2 Expression | Downregulation of protein levels.[3] | Knockout leads to decreased mRNA and protein levels.[3] | Transcriptional Regulation | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.
Cell Viability Assessment using CCK-8 Assay
This protocol is adapted for a 96-well plate format and is suitable for assessing the dose-response effects of this compound and the impact of SMYD2 siRNA knockdown on cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
SMYD2-targeting siRNA and non-targeting control (NTC) siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
For this compound treatment: Seed 5,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
For siRNA transfection: Perform a reverse transfection by adding the siRNA-lipid complex to the wells before adding 5,000 cells in 100 µL of complete medium.
-
-
Treatment:
-
This compound: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO).
-
siRNA: 48-72 hours post-transfection, proceed to the viability measurement.
-
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][8][9][10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7][8][9][10][11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8][9][10][11]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated or NTC siRNA-transfected control cells.[7]
Western Blot for Total and Phosphorylated STAT3
This protocol details the detection of changes in STAT3 phosphorylation (Tyr705) following SMYD2 inhibition or knockdown.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total STAT3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.[12][13]
-
Protein Quantification: Determine protein concentration using a BCA assay.[12]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-STAT3 (in 5% BSA/TBST) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.[12]
-
Stripping and Reprobing: To normalize, strip the membrane and re-probe with primary antibodies for total STAT3 and the loading control.[12]
-
Densitometry: Quantify band intensities using software like ImageJ.[14]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: SMYD2 signaling and points of intervention.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD2 Inhibition Downregulates TMPRSS2 and Decreases SARS-CoV-2 Infection in Human Intestinal and Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone methyltransferase Smyd2 drives adipogenesis via regulating STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Stereoselectivity: (S)-BAY-598 Emerges as the Potent SMYD2 Inhibitor in Cancer Cells, Outperforming its (R)-Isomer
A comprehensive analysis of the enantiomers of BAY-598 reveals that the (S)-isomer is the biologically active form, demonstrating significant potency in the inhibition of the protein lysine methyltransferase SMYD2, a promising target in oncology. In stark contrast, the (R)-isomer shows markedly reduced or no activity. This guide provides a detailed comparison of the efficacy of (S)-BAY-598 versus its (R)-counterpart in cancer cell lines, supported by experimental data and methodologies, to inform researchers and drug development professionals.
The protein lysine methyltransferase SMYD2 has been identified as a potential therapeutic target in various cancers due to its role in regulating gene transcription and signaling pathways through the methylation of histone and non-histone proteins.[1][2][3] BAY-598 has been developed as a potent and selective inhibitor of SMYD2.[1][2][3][4] However, BAY-598 is a chiral molecule, existing as two enantiomers: (R)-BAY-598 and (S)-BAY-598. Research conclusively demonstrates that the biological activity of this compound is stereospecific, with the (S)-isomer being the active agent against cancer cells.
Comparative Efficacy: (S)-BAY-598 vs. This compound
Experimental data consistently highlights the superior activity of the (S)-isomer of BAY-598 (often referred to as (S)-4 in scientific literature) in inhibiting SMYD2. The (R)-isomer is significantly less potent, rendering it largely inactive as an SMYD2 inhibitor.
A key study demonstrated a dramatic difference in the inhibitory effects of the two isomers. While the (S)-isomer proved to be the active form for SMYD2 inhibition, the (R)-isomer exhibited over 50-fold less selectivity for SMYD2.[1][2]
| Parameter | (S)-BAY-598 ((S)-4) | This compound ((R)-4) | Reference |
| SMYD2 Inhibition | Active | Inactive/Significantly less active | [1][2] |
| PAR1 Antagonism (IC50) | 1.7 μM | >30 μM | [1][2] |
Table 1: Comparative in vitro activity of (S)-BAY-598 and this compound. This table summarizes the differential activity of the two isomers, highlighting the potency of the (S)-isomer against SMYD2 and its greater off-target effect on PAR1 compared to the inactive (R)-isomer.
Effects on Cancer Cell Lines
The anti-cancer effects of BAY-598 are attributed to the activity of its (S)-isomer. While (S)-BAY-598 alone shows limited anti-proliferative effects in a broad panel of cancer cell lines, its primary therapeutic potential appears to be in combination with other chemotherapeutic agents.[1][2]
(S)-BAY-598 has been shown to sensitize cancer cells to apoptosis induced by agents like doxorubicin.[1][5] This synergistic effect holds promise for enhancing the efficacy of existing cancer treatments.[5][6] For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and H460, the combination of BAY-598 and doxorubicin synergistically suppressed cell viability, invasion, and migration, while promoting apoptosis and cell cycle arrest.[5][6]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for (S)-BAY-598 is the competitive inhibition of the SMYD2 enzyme, preventing it from binding to its peptide substrates.[5] This leads to a reduction in the methylation of SMYD2 substrates, which include both histone and non-histone proteins critical in cancer progression, such as p53 and retinoblastoma protein (Rb).[1][2]
By inhibiting the SMYD2-mediated methylation of p53, (S)-BAY-598 can enhance p53's tumor-suppressive functions, leading to increased apoptosis in cancer cells when combined with DNA-damaging agents like doxorubicin.[1] Furthermore, recent studies have implicated the JAK/STAT signaling pathway as being modulated by the combination of BAY-598 and doxorubicin in NSCLC cells, contributing to their synergistic anti-cancer effects.[5][6]
Caption: Mechanism of (S)-BAY-598 action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of BAY-598 isomers.
Cell Viability and Proliferation Assays:
-
Objective: To determine the effect of the compounds on cell growth and proliferation.
-
Methodology: Cancer cell lines (e.g., A549, H460, and a panel of 240 different cancer cell lines) were cultured in the presence of varying concentrations of (S)-BAY-598 for an extended period (e.g., 10 days) to account for the time required for demethylation to translate into anti-proliferative effects.[1][2] Cell viability was often assessed using the Cell Counting Kit-8 (CCK-8) assay.[6]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated to quantify the anti-proliferative response.
Caption: Workflow for cell proliferation assays.
Apoptosis Assays:
-
Objective: To measure the induction of programmed cell death.
-
Methodology: Cell lines such as KYSE-150, U2OS, and A2780 were pre-treated with (S)-BAY-598 or an inactive derivative for a period (e.g., 2 days).[1] Apoptosis was then induced using a chemotherapeutic agent like doxorubicin. Apoptosis was quantified by measuring caspase 3/7 activation.[1] Flow cytometry is another common method to assess apoptosis.[6]
-
Data Analysis: The level of caspase activation or the percentage of apoptotic cells is compared between treated and untreated groups.
Cell Migration and Invasion Assays:
-
Objective: To evaluate the effect of the compound on the metastatic potential of cancer cells.
-
Methodology: Transwell assays were used to assess the migratory and invasive capabilities of NSCLC cells (A549 and H460) following treatment with BAY-598 and/or doxorubicin.[5][6]
-
Data Analysis: The number of migrated or invaded cells is quantified and compared across different treatment conditions.
Western Blot Analysis:
-
Objective: To detect and quantify the expression levels of specific proteins.
-
Methodology: Following treatment with BAY-598, cancer cells were lysed, and the proteins were separated by gel electrophoresis and transferred to a membrane. The membrane was then probed with antibodies specific to target proteins (e.g., proteins in the JAK/STAT pathway) to visualize and quantify their expression levels.[5][6]
-
Data Analysis: The intensity of the protein bands is measured and normalized to a loading control to determine relative protein expression.
References
- 1. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis of BAY-598 Enantiomers Bound to SMYD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding of the enantiomers of the SMYD2 inhibitor, BAY-598, to its target protein. While the topic of interest is the structural analysis of (R)-BAY-598, it is crucial to note that the pharmacologically active agent is the (S)-enantiomer. Due to its significantly lower potency, there is a lack of experimental structural data for the (R)-enantiomer. This guide will, therefore, focus on the detailed structural analysis of the active (S)-BAY-598 in complex with SMYD2 to elucidate the structural determinants of high-affinity binding and, by extension, infer the reasons for the reduced activity of the (R)-enantiomer.
Introduction to SMYD2 and BAY-598
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that has emerged as a promising therapeutic target in oncology.[1] SMYD2 methylates both histone and non-histone proteins, including the tumor suppressor p53.[2] By methylating p53 at lysine 370, SMYD2 represses its transcriptional activity, thereby promoting cancer cell survival.[1][3] Inhibition of SMYD2 is a compelling strategy to reactivate p53 and induce apoptosis in cancer cells.[2][4]
BAY-598 is a potent and selective inhibitor of SMYD2.[3] It exists as two enantiomers, (S)-BAY-598 and this compound. Biochemical assays have revealed a significant difference in their inhibitory activity, with the (S)-enantiomer being over 50-fold more potent than the (R)-enantiomer.[3] Consequently, structural studies have focused on the more active (S)-enantiomer to understand the molecular basis of its potent inhibition.
Structural Analysis of (S)-BAY-598 in Complex with SMYD2
The co-crystal structure of (S)-BAY-598 (also referred to as (S)-4 in some literature) bound to SMYD2 reveals that the inhibitor occupies the substrate-binding site of the enzyme.[3] The binding mode is characterized by a network of hydrogen bonds and hydrophobic interactions that contribute to its high affinity.
The aminopyrazoline scaffold of (S)-BAY-598 engages in key interactions within the active site. A notable feature of its binding is the utilization of a dichlorophenyl moiety that fits into the methyl-lysine binding pocket of SMYD2.[5] The hydroxyacetyl group of (S)-BAY-598 forms hydrogen bonds that are not observed with some other classes of SMYD2 inhibitors.[3] This distinct binding mode contributes to its high potency and selectivity.
In contrast, while a definitive co-crystal structure of this compound with SMYD2 is not available, its significantly higher IC50 value suggests a less favorable binding orientation within the active site. The stereochemistry at the chiral center likely introduces steric clashes or prevents the formation of the optimal hydrogen bonding network observed with the (S)-enantiomer, leading to a dramatic loss of inhibitory activity.
Comparative Performance with Alternative SMYD2 Inhibitors
BAY-598 has been compared with other known SMYD2 inhibitors, such as AZ505 and LLY-507. These inhibitors also target the substrate-binding site of SMYD2 but exhibit different binding modes and potencies.
| Inhibitor | Target | IC50 | Reference |
| (S)-BAY-598 | SMYD2 | 27 nM | [3] |
| This compound | SMYD2 | 1.7 µM | [3][6] |
| AZ505 | SMYD2 | 0.12 µM | [7] |
| LLY-507 | SMYD2 | <15 nM | [3] |
Experimental Protocols
X-ray Crystallography of the SMYD2-(S)-BAY-598 Complex
A detailed understanding of the binding mode of (S)-BAY-598 was achieved through X-ray crystallography. The general protocol for obtaining the co-crystal structure is as follows:
-
Protein Expression and Purification: Recombinant human SMYD2 is overexpressed in an appropriate expression system (e.g., E. coli or insect cells) and purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.[8][9]
-
Crystallization: The purified SMYD2 protein is incubated with the cofactor S-adenosylmethionine (SAM) before being mixed with a crystallization solution containing precipitants like polyethylene glycol.[8] Crystals of the SMYD2-SAM complex are grown using methods like hanging drop vapor diffusion.[8]
-
Soaking: The grown crystals are then soaked in a solution containing (S)-BAY-598, allowing the inhibitor to diffuse into the crystal and bind to the active site of SMYD2.[5]
-
Data Collection and Structure Determination: The crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement and refined to yield a high-resolution model of the SMYD2-(S)-BAY-598 complex.[10][11]
Enzymatic Assay for IC50 Determination
The inhibitory potency of compounds against SMYD2 is typically determined using an in vitro enzymatic assay. A common method is the Scintillation Proximity Assay (SPA).
-
Assay Components: The assay mixture includes recombinant SMYD2, a biotinylated peptide substrate (e.g., derived from p53), the methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), and the inhibitor at various concentrations.[3]
-
Reaction: The enzymatic reaction is initiated by adding SMYD2. The enzyme transfers the radiolabeled methyl group from [³H]-SAM to the peptide substrate.
-
Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads, bringing the incorporated tritium into close proximity, which results in the emission of light that is detected by a scintillation counter.
-
Data Analysis: The signal is measured for a range of inhibitor concentrations, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.[12][13]
SMYD2 Signaling Pathway and Experimental Workflow
SMYD2-p53 Signaling Pathway
SMYD2 plays a critical role in the regulation of the tumor suppressor p53. Under normal conditions, p53 is maintained at low levels. Upon cellular stress, p53 is activated and induces cell cycle arrest or apoptosis. SMYD2 can methylate p53 at lysine 370, which represses p53's transcriptional activity and its ability to bind to the promoters of its target genes, thereby inhibiting apoptosis and promoting cell survival.[1][2] The inhibition of SMYD2 by compounds like BAY-598 is expected to restore p53 function.
Caption: SMYD2-p53 signaling pathway and the inhibitory action of (S)-BAY-598.
Experimental Workflow for SMYD2 Inhibitor Characterization
The development and characterization of a SMYD2 inhibitor like BAY-598 involves a multi-step process, from initial screening to in-depth structural and functional analysis.
Caption: Workflow for the discovery and characterization of SMYD2 inhibitors.
References
- 1. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Histone Lysine Methyltransferase SMYD2 and Co-Crystallization with a Target Peptide from Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of human lysine methyltransferase Smyd2 reveals insights into the substrate divergence in Smyd proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structures of histone and p53 methyltransferase SmyD2 reveal a conformational flexibility of the autoinhibitory C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-BAY-598 Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
(R)-BAY-598, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), has emerged as a compelling investigational agent in oncology. SMYD2, a lysine methyltransferase, is implicated in the regulation of various cellular processes, and its dysregulation is linked to the pathogenesis of several cancers. This guide provides a comparative analysis of the preclinical efficacy of this compound and its active enantiomer, (S)-BAY-598, across different cancer types, alongside a review of standard-of-care treatments for these malignancies.
Mechanism of Action
This compound and its more active (S)-enantiomer are aminopyrazoline-based compounds that act as peptide-competitive inhibitors of SMYD2. By binding to the substrate-binding site of the enzyme, they block the methylation of both histone and non-histone proteins. Key non-histone substrates of SMYD2 include the tumor suppressor p53 and the MAPK-activated protein kinase 3 (MAPKAPK3), among others. Inhibition of SMYD2 can lead to the reactivation of p53 tumor suppressor function and interfere with stress-response pathways, ultimately impacting cancer cell proliferation, survival, and sensitivity to other therapies.
Comparative Preclinical Efficacy of this compound
The preclinical evaluation of this compound and its active enantiomer has been explored in a range of cancer models. The following tables summarize the available quantitative data on its performance.
In Vitro Efficacy:
| Cancer Type | Cell Line | Compound | IC50 | Publication |
| Non-Small Cell Lung Cancer | A549 | (S)-BAY-598 | 57.19 nM (24h), 24.12 nM (48h) | --INVALID-LINK-- |
| Non-Small Cell Lung Cancer | H460 | (S)-BAY-598 | 69.01 nM (24h), 31.72 nM (48h) | --INVALID-LINK-- |
| Pancreatic Cancer | PDAC cells (Kras;p53 mutant) | (S)-BAY-598 | Growth reduction observed | [BAY-598 |
| Esophageal Squamous Carcinoma | KYSE-150 | (S)-BAY-598 | Limited antiproliferative effect (IC50 > 10 µM in most of 240 cell lines) | --INVALID-LINK-- |
In Vivo Efficacy:
| Cancer Type | Model | Treatment | Efficacy | Publication |
| Non-Small Cell Lung Cancer | A549 Xenograft | (S)-BAY-598 + Doxorubicin | Synergistic tumor growth inhibition | --INVALID-LINK-- |
| Colon Cancer | HT-29 Xenograft | (S)-BAY-598 | Significant tumor growth inhibition and reduced tumor weight | --INVALID-LINK-- |
| Esophageal Squamous Carcinoma | KYSE-150 Xenograft | (S)-BAY-598 (monotherapy) | No significant antitumor efficacy | --INVALID-LINK-- |
| Esophageal Squamous Carcinoma | KYSE-150 Xenograft | (S)-BAY-598 + Doxorubicin | Reduced cancer cell growth in vivo | --INVALID-LINK-- |
Standard of Care vs. This compound: A Comparative Overview
| Cancer Type | Standard of Care (Alternatives) | This compound Performance/Potential |
| Non-Small Cell Lung Cancer (NSCLC) | Surgery, radiotherapy, chemotherapy (e.g., cisplatin, pemetrexed), targeted therapy (e.g., EGFR inhibitors, ALK inhibitors), immunotherapy (e.g., PD-1/PD-L1 inhibitors). | (S)-BAY-598 demonstrates synergistic effects with doxorubicin, suggesting a potential role in combination therapies to overcome chemoresistance. |
| Colon Cancer | Surgery, chemotherapy (e.g., 5-FU, oxaliplatin, irinotecan), targeted therapy (e.g., EGFR inhibitors, VEGF inhibitors), immunotherapy (for MSI-H/dMMR tumors). | (S)-BAY-598 shows single-agent efficacy in a preclinical xenograft model, indicating its potential as a therapeutic agent. |
| Hepatocellular Carcinoma (HCC) | Surgery, liver transplantation, locoregional therapies (TACE, RFA), targeted therapy (e.g., sorafenib, lenvatinib), immunotherapy (e.g., atezolizumab plus bevacizumab). | Preclinical data for this compound is not available. Other SMYD2 inhibitors have shown anti-tumor effects in HCC models. |
| Pancreatic Adenocarcinoma (PDAC) | Surgery, chemotherapy (e.g., FOLFIRINOX, gemcitabine plus nab-paclitaxel), radiotherapy. | (S)-BAY-598 has been shown to reduce the growth of PDAC cells in vitro. Further in vivo studies are needed to establish its efficacy. |
| Glioblastoma Multiforme (GBM) | Surgery, radiotherapy, chemotherapy (temozolomide). | Preclinical data for this compound is not available. SMYD2 has been implicated in glioblastoma stem cell maintenance, suggesting it as a potential target. |
Experimental Protocols
Non-Small Cell Lung Cancer (NSCLC) In Vivo Xenograft Model
-
Cell Line: A549 human NSCLC cells.
-
Animal Model: Immunocompromised mice.
-
Procedure: A549 cells are subcutaneously injected into the mice.
-
Treatment: Once tumors are established, mice are treated with (S)-BAY-598, doxorubicin, or a combination of both.
-
Endpoint: Tumor growth is monitored over time to assess the efficacy of the treatments. The synergistic effect is determined by comparing the tumor growth in the combination therapy group to the single-agent and control groups.[1]
Colon Cancer In Vivo Xenograft Model
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Animal Model: Rag1-/- mice.
-
Procedure: 2 x 106 HT-29 cells are implanted subcutaneously into the flanks of the mice.[2]
-
Treatment: Once tumors are measurable, mice are treated daily with intraperitoneal injections of (S)-BAY-598 or a vehicle control.[3]
-
Endpoint: Tumor volume is monitored by caliper measurements. At the end of the study, tumors are excised and weighed. Immunohistochemistry for markers like cleaved-caspase 3 can be performed to assess apoptosis.[2][3]
Esophageal Squamous Carcinoma In Vivo Xenograft Model
-
Cell Line: KYSE-150 human esophageal squamous carcinoma cells.
-
Animal Model: Mice.
-
Procedure: Subcutaneous implantation of tumor tissue derived from the KYSE-150 cell line.
-
Treatment: Oral administration of (S)-BAY-598 (10, 30, 70, or 100 mg/kg) once daily for 3 days to assess methylation inhibition. For efficacy, treatment with (S)-BAY-598, doxorubicin, or the combination is initiated after tumor establishment.
-
Endpoint: For methylation studies, tumors are harvested and analyzed for methylation of SMYD2 substrates. For efficacy studies, tumor area and weight are measured.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of SMYD2 Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound, through its selective inhibition of SMYD2, presents a promising therapeutic strategy for a subset of cancers. Preclinical data in non-small cell lung and colon cancer models are encouraging, particularly the synergistic effects observed with conventional chemotherapy. However, a significant data gap remains for other malignancies such as hepatocellular carcinoma, pancreatic adenocarcinoma, and glioblastoma multiforme. Further investigation into the efficacy of this compound in these and other cancer types, both as a monotherapy and in combination, is warranted to fully elucidate its clinical potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support and inform future research in this exciting area of drug development.
References
- 1. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMYD2 targets RIPK1 and restricts TNF-induced apoptosis and necroptosis to support colon tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of (S)-BAY-598 in Combination with Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the selective SMYD2 inhibitor, (S)-BAY-598, with the standard-of-care chemotherapeutic agent, doxorubicin. The data presented herein is compiled from preclinical studies in various cancer models, highlighting the potential of (S)-BAY-598 as a combination therapy to enhance the anti-tumor effects of doxorubicin.
Executive Summary
(S)-BAY-598 is a potent and selective, cell-active, substrate-competitive inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein lysine methyltransferase implicated in cancer progression.[1] While (S)-BAY-598 has demonstrated limited efficacy as a monotherapy in some preclinical models, its true potential appears to lie in its synergistic effects when combined with standard-of-care drugs like doxorubicin. This combination has been shown to significantly inhibit tumor growth in esophageal, non-small cell lung, and colon cancer xenograft models. The underlying mechanism is believed to involve the enhancement of doxorubicin-induced apoptosis through the inhibition of p53 methylation by (S)-BAY-598, with the JAK/STAT signaling pathway also playing a role in certain cancer types.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of (S)-BAY-598, doxorubicin, and their combination in various human tumor xenograft models.
Table 1: Esophageal Squamous Carcinoma Xenograft Model (KYSE-150)
| Treatment Group | Dosage and Administration | Key Efficacy Endpoint | Result |
| Vehicle Control | Solutol/ethanol/water (1:1:8) i.v. qd + saline i.v. once | Tumor Growth | - |
| (S)-BAY-598 | 500 mg/kg p.o. qd | Tumor Growth | No significant antitumor efficacy |
| Doxorubicin | 10 mg/kg i.v. once | Tumor Growth | No significant antitumor efficacy |
| (S)-BAY-598 + Doxorubicin | 500 mg/kg p.o. qd + 10 mg/kg i.v. once | T/C Level (Tumor Weight) | 0.46 (Significant)[2] |
Table 2: Non-Small Cell Lung Cancer Xenograft Model (A549)
| Treatment Group | Dosage and Administration | Key Efficacy Endpoints | Results |
| Control | Saline i.p. | Tumor Growth and Weight | - |
| (S)-BAY-598 | 5 mg/kg i.p. every two days | Tumor Growth and Weight | Significant suppression of tumor growth and mass[3] |
| Doxorubicin | 2 mg/kg i.p. every five days | Tumor Growth and Weight | Significant suppression of tumor growth and mass[3] |
| (S)-BAY-598 + Doxorubicin | 5 mg/kg i.p. every two days + 2 mg/kg i.p. every five days | Tumor Growth and Weight | More potent inhibition of tumor growth compared to either agent alone[3] |
Table 3: Colon Cancer Xenograft Model (HT-29)
| Treatment Group | Dosage and Administration | Key Efficacy Endpoints | Results |
| DMSO Control | i.p. daily | Tumor Growth and Weight | - |
| (S)-BAY-598 | Not specified in abstract | Relative Tumor Volume and Tumor Weight | Significantly inhibited tumor growth and reduced tumor weight[4][5] |
Experimental Protocols
Esophageal Squamous Carcinoma Xenograft Study (KYSE-150)
-
Animal Model: Mice bearing subcutaneous KYSE-150 tumor xenografts.[2]
-
Cell Line: KYSE-150 (human esophageal squamous carcinoma).
-
Treatment Groups:
-
Vehicle Control: Solutol/ethanol/water (1:1:8) administered intravenously (i.v.) once daily (qd). On day 4, a single i.v. dose of saline was also administered.[2]
-
(S)-BAY-598 Monotherapy: 500 mg/kg administered orally (p.o.) once daily.[2]
-
Doxorubicin Monotherapy: A single dose of 10 mg/kg administered i.v. on day 4.[2]
-
Combination Therapy: (S)-BAY-598 (500 mg/kg, p.o., qd) and a single dose of doxorubicin (10 mg/kg, i.v.) on day 4.[2]
-
-
Study Duration: Not explicitly stated.
-
Endpoint Measurement: Tumor weight was measured at the end of the study to calculate the treatment/control (T/C) level.[2]
Non-Small Cell Lung Cancer Xenograft Study (A549)
-
Animal Model: Immunocompromised mice (NOD-SCID) with subcutaneously injected A549 cells.[3]
-
Cell Line: A549 (human non-small cell lung cancer).[3]
-
Treatment Groups:
-
Control: Saline administered intraperitoneally (i.p.).[3]
-
(S)-BAY-598 Monotherapy: 5 mg/kg administered i.p. every two days.[3]
-
Doxorubicin Monotherapy: 2 mg/kg administered i.p. every five days.[3]
-
Combination Therapy: (S)-BAY-598 (5 mg/kg, i.p., every two days) and doxorubicin (2 mg/kg, i.p., every five days).[3]
-
-
Study Duration: Not explicitly stated.
-
Endpoint Measurement: Tumor volume and tumor mass were measured.[3]
Colon Cancer Xenograft Study (HT-29)
-
Animal Model: Rag1-/- mice with subcutaneously injected HT-29 cells.[4][5]
-
Treatment Groups:
-
Study Duration: Tumor development was monitored over time.[4][5]
-
Endpoint Measurement: Relative tumor volume was monitored using calipers, and tumor weight was measured at the end of the study. Levels of cleaved-caspase3 were also assessed.[4][5]
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Synergistic Action
(S)-BAY-598 inhibits the methyltransferase activity of SMYD2. One of the key substrates of SMYD2 is the tumor suppressor protein p53. Methylation of p53 by SMYD2 is thought to repress its transcriptional activity, thereby inhibiting apoptosis. By inhibiting SMYD2, (S)-BAY-598 prevents p53 methylation, leading to increased p53 activity and enhanced apoptosis in cancer cells. Doxorubicin is a potent inducer of DNA damage, which also activates p53-mediated apoptotic pathways. The combination of (S)-BAY-598 and doxorubicin leads to a more robust activation of apoptosis, resulting in a synergistic anti-tumor effect. In the context of non-small cell lung cancer, this synergistic effect is also associated with the inhibition of the JAK/STAT signaling pathway.
Caption: Synergistic mechanism of (S)-BAY-598 and doxorubicin.
Experimental Workflow for In Vivo Xenograft Studies
Caption: General workflow for in vivo xenograft efficacy studies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD2 targets RIPK1 and restricts TNF-induced apoptosis and necroptosis to support colon tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Enantiomeric Purity of (R)-BAY-598: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral molecules is a critical aspect of ensuring the safety, efficacy, and quality of pharmaceutical compounds. (R)-BAY-598, a potent and selective aminopyrazoline-based inhibitor, is no exception. This guide provides an objective comparison of various analytical techniques for assessing the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
The primary methods for chiral separation and enantiomeric purity determination include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique offers a unique set of advantages and limitations in terms of resolution, sensitivity, speed, and applicability.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric purity of this compound depends on several factors, including the specific requirements of the analysis (e.g., routine quality control vs. high-throughput screening), the availability of instrumentation, and the properties of the analyte itself. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Technique | Resolution | Analysis Time | Throughput | Sensitivity | Key Advantages | Typical Application |
| Chiral HPLC | High to Excellent | Moderate to Long | Moderate | High | Wide applicability, robust, various chiral stationary phases (CSPs) available.[3][4] | Routine quality control, method development. |
| Chiral SFC | Excellent | Fast | High | High | Faster analysis, reduced organic solvent consumption ("greener" chemistry), high efficiency.[5] | High-throughput screening, preparative separations. |
| Chiral GC | Excellent | Fast | High | Very High | Excellent for volatile and thermally stable compounds.[6] | Analysis of volatile chiral compounds. |
| Chiral CE | Excellent | Fast | High | Moderate | Low sample and reagent consumption, high separation efficiency.[7][8] | Analysis of charged or polar chiral compounds. |
| NMR Spectroscopy | Moderate | Fast | High | Low | Non-destructive, provides structural information, no separation required (uses chiral solvating agents).[9] | Rapid screening, structural confirmation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key techniques discussed.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the rapid and efficient separation of enantiomers.[5] A specific method for the enantiomeric analysis of this compound (referred to as (R)-4) has been reported.
Instrumentation:
-
SFC system equipped with a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Chiralpak ID, 5 µm, 100 mm × 4.6 mm
-
Mobile Phase: CO2 / Isopropanol (7:3)
-
Flow Rate: 4 mL/min
-
Column Temperature: 37.5 °C
-
Detection: UV at an appropriate wavelength
-
Retention Time (tR) for this compound: 5.66 min
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
Quantification:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for enantiomeric purity assessment.[3] While a specific HPLC method for this compound is not detailed in the provided search results, a general protocol for aminopyrazoline derivatives can be adapted.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A suitable polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol). The exact ratio needs to be optimized. For basic compounds like aminopyrazolines, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at the wavelength of maximum absorbance for BAY-598.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
Quantification:
-
The % ee is calculated from the integrated peak areas of the (R) and (S) enantiomers.
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and reagent volumes.[8]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector. Cyclodextrins and their derivatives are commonly used chiral selectors for small molecules.[7] The type and concentration of the chiral selector, as well as the pH of the BGE, are critical parameters to optimize.
-
Voltage: Typically 15-30 kV.
-
Temperature: Controlled, e.g., 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection.
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible low-conductivity buffer.
Quantification:
-
The % ee is determined from the corrected peak areas of the enantiomers.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography [mdpi.com]
- 9. benchchem.com [benchchem.com]
Independent Validation and Comparative Analysis of (R)-BAY-598 and its Active Enantiomer in SMYD2 Inhibition
This guide provides an objective comparison of the published data on (R)-BAY-598, primarily focusing on its role as a negative control to its potent enantiomer, (S)-BAY-598, a selective inhibitor of the protein lysine methyltransferase SMYD2. The data presented is compiled from published research to assist researchers, scientists, and drug development professionals in evaluating its performance relative to its active counterpart and other alternative SMYD2 inhibitors.
Data Summary
(S)-BAY-598 has been identified as a potent, cell-active, and substrate-competitive inhibitor of SMYD2, while the (R)-isomer shows significantly lower activity.[1][2][3] This stereospecificity is a crucial aspect of its pharmacology. The following tables summarize the quantitative data available for both enantiomers of BAY-598 and provide a comparison with other known SMYD2 inhibitors.
Table 1: Comparative in vitro and in cellulo Activity of BAY-598 Enantiomers
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Target | Notes |
| (S)-BAY-598 | 27[1][2] | 58[1] | SMYD2 | Potent and selective inhibitor. |
| This compound | 1700[2] | >50,000 | SMYD2 | Significantly less active enantiomer, often used as a negative control. |
Table 2: Comparative Activity of (S)-BAY-598 and Other SMYD2 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular Activity | Binding Mode |
| (S)-BAY-598 | 27[1][2] | IC50 = 58 nM[1] | Substrate-competitive[1] |
| AZ505 | 120 | Reported cellular activity | Benzoxazinone class |
| LLY-507 | <15 | Limited cellular activity reported | Diphenylpiperazine class |
| EPZ031686 | 29 | Reported cellular activity | Non-competitive |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize BAY-598.
Biochemical Inhibition Assay (SMYD2): The half-maximal inhibitory concentration (IC50) for SMYD2 was determined using a biochemical assay. The assay typically involves incubating recombinant SMYD2 enzyme with a peptide substrate (e.g., a p53-derived peptide) and the cofactor S-adenosylmethionine (SAM). The inhibitory effect of the compounds is measured by quantifying the amount of methylated peptide product formed, often using methods like scintillation proximity assay (SPA) or fluorescence-based detection.
Cellular Inhibition Assay: Cellular activity was assessed by treating cells (e.g., HEK293) with varying concentrations of the inhibitor. The readout for target engagement is often the reduction in the methylation of a known SMYD2 substrate, such as p53 at lysine 370 (p53K370me).[4] This can be quantified using techniques like Western blotting or immunofluorescence with an antibody specific to the methylated substrate.
In vivo Xenograft Models: To evaluate in vivo efficacy, human cancer cells (e.g., non-small cell lung cancer or colon tumor cells) are subcutaneously injected into immunocompromised mice.[5][6] Once tumors are established, mice are treated with the inhibitor (e.g., BAY-598) and/or a combination agent like doxorubicin.[5] Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.[6] Pharmacodynamic markers, such as the methylation status of target proteins, can also be assessed in the tumor tissue.[4]
Visualizations
Signaling Pathway of SMYD2 Inhibition
Caption: Simplified signaling pathway of SMYD2-mediated p53 methylation and its inhibition by (S)-BAY-598.
Experimental Workflow for Cellular Target Engagement
Caption: Workflow for assessing the cellular activity of BAY-598 by measuring p53 methylation.
Logical Relationship of BAY-598 Enantiomers
Caption: Relationship between BAY-598 enantiomers and their respective biological activities against SMYD2.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BAY-598 R-isomer | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Proper Disposal of (R)-BAY-598
(R)-BAY-598 is an inhibitor of the lysine N-methyltransferase SMYD2 and is intended for research use only, not for human or veterinary use.[1] Due to its biological activity and chemical nature, proper handling and disposal are imperative to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1906920-28-2[1] |
| Molecular Formula | C₂₂H₂₀Cl₂F₂N₆O₃[1] |
| Formula Weight | 525.3 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A solid[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Waste Identification and Segregation
-
Treat as Hazardous Chemical Waste: All this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and bench paper), should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types, such as non-hazardous trash, sharps, or biohazardous waste, unless explicitly permitted by your institution's EHS guidelines. Keep incompatible chemicals separate to avoid dangerous reactions.
Waste Containerization
-
Use a Designated Container: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. If the waste is in a solvent, ensure the container is appropriate for that solvent.
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[2]
Labeling the Waste Container
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Ensure the waste container is placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Safe Location: The storage area should be away from heat sources, direct sunlight, and high-traffic areas.
Arranging for Final Disposal
-
Contact Your EHS Office: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a pickup. Do not attempt to dispose of the chemical waste through the regular trash or by pouring it down the drain.[2]
-
Licensed Disposal Vendor: Your EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all regulations.
Disposal of Empty Containers
-
Rinsing Procedure: For empty containers that held this compound, the first rinse should be collected and disposed of as hazardous waste.[2] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[2]
-
Defacing Labels: After thorough rinsing and air-drying, completely remove or deface the original chemical label before disposing of the container as non-hazardous waste, in accordance with your institution's procedures for empty chemical containers.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
References
Personal protective equipment for handling (R)-BAY-598
Essential Safety and Handling of (R)-BAY-598
For researchers, scientists, and drug development professionals working with this compound, a potent and selective SMYD2 inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this chemical probe.
This compound is identified by CAS number 1906920-28-2.[1][2] It is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. Ensure gloves are compatible with the solvents used. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid form or when adequate ventilation is not available. |
| Hand Protection | Chemically resistant gloves must be worn. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent contamination and degradation of the compound, as well as to ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, should be treated as hazardous waste.
-
Chemical Waste: Collect this compound and any solutions containing it in a designated, labeled, and sealed container for hazardous chemical waste.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety and procedural correctness at each step.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
